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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Role and Application of Boc-C1-PEG3-C4-OBn in PROTAC Technology

For Researchers, Scientists, and Drug Development Professionals Executive Summary Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting disease-causing...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting disease-causing proteins, leverages the cell's own ubiquitin-proteasome system (UPS) to achieve their targeted degradation.[1][2] These heterobifunctional molecules are composed of three key elements: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is not a passive spacer but a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and ability to form a productive ternary complex.[4][5]

This guide focuses on Boc-C1-PEG3-C4-OBn , a common and versatile building block used for the synthesis of PROTAC linkers. This molecule itself does not have a mechanism of action; rather, it is a sophisticated chemical scaffold from which custom linkers are constructed. We will dissect the function of its constituent parts, explain the core mechanism of the PROTACs it helps create, and provide the technical details necessary for its application and evaluation in a research setting.

The Core Mechanism of PROTAC-Mediated Protein Degradation

PROTACs function catalytically to induce the selective degradation of target proteins. The process hijacks the cell's natural protein disposal system through a series of orchestrated steps.

  • Binding and Ternary Complex Formation : The PROTAC, having entered the cell, simultaneously binds to its target Protein of Interest (POI) and an E3 ubiquitin ligase (such as Cereblon or VHL). This forms a key transient ternary complex (POI-PROTAC-E3 Ligase). The linker's length and composition are crucial for enabling this complex to form effectively.

  • Ubiquitination : Within the proximity induced by the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.

  • Proteasomal Recognition and Degradation : The poly-ubiquitin chain acts as a tag, marking the POI for recognition by the 26S proteasome. The proteasome then unfolds and degrades the tagged protein into small peptides.

  • Recycling : After the POI is degraded, the PROTAC is released and can proceed to bind another target protein molecule, repeating the cycle. This catalytic nature allows PROTACs to be effective at very low, sub-stoichiometric concentrations.

PROTAC_Mechanism cluster_cell Intracellular Space PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Release & Recycle Ternary->E3 PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: Catalytic cycle of PROTAC-mediated protein degradation.

Deconstructing the Boc-C1-PEG3-C4-OBn Linker Scaffold

Boc-C1-PEG3-C4-OBn is a bifunctional linker precursor, meaning its ends are protected to allow for the sequential, controlled attachment of the POI ligand and the E3 ligase ligand.

  • Boc (tert-Butyloxycarbonyl): This is a standard acid-labile protecting group for an amine functionality. During synthesis, the Boc group prevents the amine from reacting while the other end of the linker is being modified. It is typically removed using an acid like trifluoroacetic acid (TFA) to reveal the free amine, which can then be coupled to a carboxylic acid on a ligand.

  • C1 (Methylene group): A single carbon alkyl spacer.

  • PEG3 (3-unit Polyethylene Glycol): The PEG component is critical for modulating the physicochemical properties of the final PROTAC.

    • Solubility: PEG chains are hydrophilic and significantly increase the aqueous solubility of the often large and greasy PROTAC molecule.

    • Permeability: The relationship is complex, but PEG linkers can adopt folded conformations that shield polar surface area, potentially improving cell membrane permeability.

    • Flexibility & Spacing: The PEG chain provides rotational freedom and optimal spacing to allow the two ends of the PROTAC to simultaneously bind their respective proteins without steric hindrance.

  • C4 (Butyl group): A four-carbon alkyl chain that adds length and lipophilicity to the linker, which can also be fine-tuned to optimize binding and cell permeability.

  • OBn (Benzyl ester): This is a protecting group for a carboxylic acid. It is stable to many reaction conditions but can be cleanly removed by catalytic hydrogenation, revealing the free carboxylic acid for coupling to an amine-containing ligand.

The combination of flexible PEG and more rigid alkyl chains (C1, C4) allows for precise tuning of the linker's properties.

PROTAC Development and Evaluation Workflow

The creation and validation of an effective PROTAC using a building block like Boc-C1-PEG3-C4-OBn follows a logical, multi-step process.

PROTAC_Workflow Synthesis 1. PROTAC Synthesis (Deprotection & Coupling) Purification 2. Purification & QC (HPLC, LC-MS) Synthesis->Purification Binding 3. In Vitro Binding Assays (FP, TR-FRET, SPR) Purification->Binding Cellular 4. Cellular Assays Binding->Cellular Degradation A. Degradation (Western Blot, MS) Cellular->Degradation Phenotype B. Phenotypic Effect (Viability, Apoptosis) Cellular->Phenotype Selectivity 5. Selectivity Profiling (Global Proteomics) Cellular->Selectivity

Figure 2: General experimental workflow for PROTAC development.

Data Presentation: Evaluating PROTAC Efficacy

The primary goal of initial PROTAC testing is to quantify its ability to degrade the target protein. This is typically done by treating cultured cells with varying concentrations of the PROTAC and measuring the remaining target protein levels. Key metrics include DC₅₀ (the concentration required to degrade 50% of the protein) and Dₘₐₓ (the maximum percentage of degradation achieved).

Table 1: Example Degradation Data for a Hypothetical PROTAC Data shown is for illustrative purposes only.

ParameterCell Line A (e.g., MCF-7)Cell Line B (e.g., HeLa)Negative Control*
Target Protein Protein XProtein XProtein X
Treatment Time 24 hours24 hours24 hours
DC₅₀ (nM) 1528> 10,000
Dₘₐₓ (%) 95%91%< 5%
Binding Affinity (Kd, nM) 5 (to Protein X)5 (to Protein X)N/A

*Negative control refers to an inactive epimer of the PROTAC that can bind the target but not the E3 ligase.

Detailed Experimental Protocols

Below are generalized protocols for key experiments in PROTAC evaluation. Researchers must optimize these protocols for their specific target, cell lines, and reagents.

This method quantifies the amount of target protein remaining in cells after PROTAC treatment.

A. Materials

  • Cell culture reagents and appropriate cell lines.

  • PROTAC compound and vehicle control (e.g., DMSO).

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, electrophoresis and transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody for the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

B. Methodology

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound (e.g., 1 nM to 10,000 nM) and a vehicle control for a set time (e.g., 16-24 hours).

  • Cell Lysis: After incubation, wash cells twice with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the target protein signal to the loading control signal. Plot the normalized protein levels against PROTAC concentration to determine DC₅₀ and Dₘₐₓ.

This biophysical assay can measure the binding affinity of the PROTAC to its target proteins and assess ternary complex formation. This example describes a competition assay.

A. Materials

  • Purified recombinant target protein (POI) and E3 ligase protein (e.g., VHL/ElonginB/ElonginC complex).

  • A fluorescently-labeled tracer ligand that binds to either the POI or the E3 ligase.

  • Assay Buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT).

  • PROTAC compound.

  • Microplate reader capable of measuring fluorescence polarization.

B. Methodology

  • Assay Setup: In a microplate, add the assay buffer.

  • Binary Affinity (PROTAC to Tracer-Binding Protein):

    • Add a fixed concentration of the fluorescent tracer and its binding protein (e.g., fluorescent VHL ligand + VHL protein complex).

    • Add a serial dilution of the PROTAC compound.

    • Incubate to reach equilibrium (e.g., 60 minutes at room temperature).

    • Measure fluorescence polarization. A decrease in polarization indicates the PROTAC is displacing the fluorescent tracer, allowing calculation of a binding affinity (IC₅₀).

  • Ternary Complex Formation:

    • To the wells containing the tracer, its binding protein, and the PROTAC, now add the second protein of the ternary complex (the POI).

    • Incubate again to allow the ternary complex to form.

    • Measure fluorescence polarization. An increase in polarization compared to the binary measurement suggests the formation of a larger (ternary) complex, which slows the rotation of the fluorescent tracer.

  • Data Analysis: Plot the change in fluorescence polarization against the concentration of the added protein. The data can be used to calculate the cooperativity of ternary complex formation, a key parameter for PROTAC efficiency.

References

Exploratory

A Comprehensive Technical Guide to Boc-C1-PEG3-C4-OBn: A Key Linker in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a thorough overview of the physicochemical properties, applications, and handling of Boc-C1-PEG3-C4-OBn, a versatile...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the physicochemical properties, applications, and handling of Boc-C1-PEG3-C4-OBn, a versatile bifunctional linker integral to the advancement of targeted protein degradation and other bioconjugation strategies.

Core Physicochemical Properties

Boc-C1-PEG3-C4-OBn is a well-defined chemical entity with properties that make it suitable for multi-step organic synthesis, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a Boc-protected amine, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a benzyl-protected carboxylic acid.

PropertyValueSource(s)
CAS Number 2381196-81-0[1][2][3][4][5]
Molecular Formula C23H38O6
Molecular Weight 410.54 g/mol
Appearance Light yellow to yellow liquid
Density ~1.029 g/cm³
SMILES O=C(OC(C)(C)C)COCCOCCOCCCCCCOCC1=CC=CC=C1

Solubility and Storage

Proper handling and storage are crucial to maintain the integrity of Boc-C1-PEG3-C4-OBn.

ParameterRecommendationSource(s)
Solubility Soluble in DMSO (100 mg/mL)
Storage (Pure Form) -20°C for up to 3 years
Storage (In Solvent) -80°C for up to 6 months
Shipping Room temperature (may vary for international)

Note: For in vitro applications, it is recommended to use freshly opened DMSO, as its hygroscopic nature can affect solubility.

Applications in Drug Development

Boc-C1-PEG3-C4-OBn is a key building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This linker provides a flexible and hydrophilic spacer between the ligand for the target protein and the ligand for the E3 ligase.

The Boc and OBn protecting groups allow for orthogonal deprotection and sequential conjugation to the respective ligands, providing a controlled and stepwise approach to PROTAC synthesis.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and characterization of every batch of Boc-C1-PEG3-C4-OBn are proprietary to the manufacturer, the following are general methodologies that would be employed for its synthesis and quality control.

General Synthesis Workflow

The synthesis of a PROTAC using Boc-C1-PEG3-C4-OBn typically follows a logical progression of deprotection and coupling steps.

G General PROTAC Synthesis Workflow A Boc-C1-PEG3-C4-OBn B Deprotection of Boc Group (e.g., TFA) A->B Acidic Conditions C Coupling with E3 Ligase Ligand B->C Amide Coupling D Intermediate 1 C->D E Deprotection of OBn Group (e.g., Hydrogenolysis) D->E Catalytic Hydrogenation F Intermediate 2 E->F G Coupling with Target Protein Ligand F->G Amide Coupling H Final PROTAC Molecule G->H

Caption: A generalized workflow for the synthesis of a PROTAC molecule using the Boc-C1-PEG3-C4-OBn linker.

Characterization Methods

Standard analytical techniques would be used to confirm the identity and purity of Boc-C1-PEG3-C4-OBn.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure of the molecule by identifying the characteristic peaks for the Boc, PEG, and benzyl (B1604629) groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Role in PROTAC-Mediated Protein Degradation

The linker plays a critical role in the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The length and flexibility of the PEG chain in Boc-C1-PEG3-C4-OBn can significantly influence the efficacy of the resulting PROTAC.

G PROTAC Mechanism of Action cluster_0 Ternary Complex Formation A Target Protein B PROTAC (containing Boc-C1-PEG3-C4-OBn linker) A->B Binds to D Ubiquitination of Target Protein A->D Proximity-induced C E3 Ubiquitin Ligase C->B Binds to C->D Proximity-induced E Proteasomal Degradation D->E F Degraded Protein Fragments E->F

Caption: The role of a PROTAC, synthesized with a linker like Boc-C1-PEG3-C4-OBn, in targeted protein degradation.

References

Foundational

The Strategic Role of the Boc-C1-PEG3-C4-OBn Linker in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction The field of targeted protein degradation has ushered in a new era of therapeutic intervention with the advent of Proteolysis Targeting Chimera...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation has ushered in a new era of therapeutic intervention with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer the unprecedented ability to eliminate disease-causing proteins by coopting the cell's natural ubiquitin-proteasome system. A PROTAC molecule is composed of three key elements: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker, far from being a mere spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI, the PROTAC, and the E3 ligase.

This technical guide provides an in-depth exploration of the Boc-C1-PEG3-C4-OBn linker, a versatile building block in PROTAC design. We will dissect the individual components of this linker, elucidate the pivotal role of the polyethylene (B3416737) glycol (PEG) moiety, and provide detailed experimental protocols for the synthesis and functional evaluation of PROTACs incorporating this linker.

Dissecting the Boc-C1-PEG3-C4-OBn Linker: A Functional Analysis

The Boc-C1-PEG3-C4-OBn linker is a precisely designed chemical entity with distinct functional components, each contributing to the overall properties and utility of the final PROTAC molecule.

Chemical Structure:

  • Boc (tert-Butyloxycarbonyl) Group: The Boc group is a widely used protecting group for amines.[1][2] In the context of PROTAC synthesis, the Boc group on the terminal amine allows for a modular and controlled assembly of the PROTAC molecule. The amine can be deprotected under acidic conditions to allow for its coupling to either the E3 ligase ligand or the POI ligand, preventing unwanted side reactions during the synthesis.[1]

  • C1 Alkyl Chain (-CH2-): This short methylene (B1212753) spacer provides a point of attachment for the Boc-protected amine and introduces a degree of conformational flexibility at the terminus of the linker. Alkyl chains are a common feature in PROTAC linkers, contributing to the overall length and lipophilicity of the molecule.[][4]

  • PEG3 Moiety (-O-(CH2CH2O)3-): The three-unit polyethylene glycol chain is the cornerstone of this linker's functionality. The ether oxygens within the PEG backbone impart hydrophilicity, which can significantly enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule. This improved solubility is crucial for administration and bioavailability. Furthermore, the flexibility of the PEG chain allows the PROTAC to adopt various conformations, which is critical for the successful formation of a stable and productive ternary complex between the target protein and the E3 ligase. The length of the PEG chain is a key parameter to optimize, as it directly impacts the distance and orientation between the two protein-binding ligands.

  • C4 Alkyl Chain (-(CH2)4-): This butyl chain contributes to the overall length of the linker and adds a lipophilic character. The interplay between the hydrophilic PEG and lipophilic alkyl segments allows for a fine-tuning of the PROTAC's overall physicochemical properties, including its cell permeability. While PEGylation can enhance solubility, excessive hydrophilicity can sometimes hinder passive diffusion across the cell membrane. The inclusion of alkyl chains helps to balance these properties.

  • OBn (Benzyl Ester) Group (-COOBn): The benzyl (B1604629) ester serves as a protecting group for the carboxylic acid functionality. This prevents the carboxylic acid from participating in unwanted reactions during the synthesis of the PROTAC. The benzyl group can be removed through hydrogenolysis to reveal the free carboxylic acid, which can then be coupled to an amine-containing ligand (either for the POI or the E3 ligase).

The Pivotal Role of the PEG Moiety in PROTAC Function

The inclusion of a PEG chain in PROTAC linkers, such as the PEG3 segment in Boc-C1-PEG3-C4-OBn, offers several distinct advantages that are critical for the development of effective protein degraders.

  • Enhanced Solubility: PROTACs are often large molecules with molecular weights exceeding the typical range for orally bioavailable drugs. This can lead to poor aqueous solubility. The hydrophilic nature of the PEG chain significantly improves the solubility of the PROTAC, which is essential for formulation and in vivo applications.

  • Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can potentially reduce passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can allow the PROTAC to adopt a more compact, folded conformation that shields its polar surface area, thereby facilitating membrane traversal. The optimal number of PEG units must be empirically determined for each PROTAC system to strike the right balance between solubility and permeability.

  • Facilitation of Ternary Complex Formation: The flexibility and length of the PEG linker are crucial for enabling the formation of a stable and productive ternary complex. A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing complex formation. Conversely, a linker that is too long may result in an unstable complex where the ubiquitination machinery is not optimally positioned. The PEG3 unit in this linker provides a specific length and flexibility that can be advantageous for certain target-ligase pairs.

Data Presentation

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBANumber of Rotatable Bonds
PROTAC 1Alkyl785.94.2165.241118
PROTAC 2PEG2831.93.5174.541222
PROTAC 3PEG4919.02.8193.041430

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs

PROTACLinker CompositionDC50 (nM)Dmax (%)Permeability (10⁻⁷ cm s⁻¹)
PROTAC AAlkyl>1000<202.5
PROTAC BPEG2500551.8
PROTAC CPEG4100851.2

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the Boc-C1-PEG3-C4-OBn linker and for key experiments to evaluate the function of PROTACs incorporating this linker.

Protocol 1: Synthesis of Boc-C1-PEG3-C4-OBn Linker

This protocol describes a plausible synthetic route for the Boc-C1-PEG3-C4-OBn linker based on standard organic synthesis techniques.

Step 1: Synthesis of Benzyl 5-bromovalerate

  • To a solution of 5-bromovaleric acid (1.0 eq) in dichloromethane (B109758) (DCM), add benzyl alcohol (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Cool the reaction mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford benzyl 5-bromovalerate.

Step 2: Synthesis of HO-PEG3-(CH2)4-COOBn

  • To a solution of triethylene glycol (5.0 eq) in anhydrous tetrahydrofuran (B95107) (THF), add sodium hydride (NaH) (1.1 eq) at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of benzyl 5-bromovalerate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield HO-PEG3-(CH2)4-COOBn.

Step 3: Synthesis of Boc-NH-CH2-O-PEG3-(CH2)4-COOBn (Boc-C1-PEG3-C4-OBn)

  • To a solution of HO-PEG3-(CH2)4-COOBn (1.0 eq) in anhydrous THF, add sodium hydride (NaH) (1.2 eq) at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add N-(bromomethyl)-tert-butylcarbamate (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the final Boc-C1-PEG3-C4-OBn linker.

Protocol 2: Western Blotting for PROTAC-Induced Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound (and a vehicle control) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the washing steps.

  • Detection and Analysis: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol describes a cell-free method to assess the passive permeability of a PROTAC.

Materials:

  • PAMPA plate (with a donor and an acceptor well separated by a lipid-infused artificial membrane)

  • PROTAC compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the PROTAC compound in DMSO. Prepare the donor solution by diluting the stock solution in PBS to the final desired concentration (typically with a final DMSO concentration of ≤1%). Prepare the acceptor solution (PBS).

  • Assay Setup: Add the acceptor solution to the acceptor wells of the PAMPA plate. Carefully place the donor plate (with the artificial membrane) on top of the acceptor plate. Add the donor solution containing the PROTAC to the donor wells.

  • Incubation: Incubate the PAMPA plate assembly at room temperature for a defined period (e.g., 4-16 hours).

  • Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) can be calculated using the following equation:

    where:

    • V_D is the volume of the donor well

    • V_A is the volume of the acceptor well

    • A is the surface area of the membrane

    • t is the incubation time

    • [C_A] is the concentration of the compound in the acceptor well at time t

    • [C_eq] is the equilibrium concentration, calculated as ([C_D] * V_D + [C_A] * V_A) / (V_D + V_A), where [C_D] is the concentration in the donor well at time t.

Mandatory Visualization

PROTAC_Signaling_Pathway PROTAC PROTAC (e.g., with Boc-C1-PEG3-C4-OBn linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Functional Evaluation Linker_Synth Synthesis of Boc-C1-PEG3-C4-OBn Linker Deprotection1 Boc Deprotection Linker_Synth->Deprotection1 Coupling1 Couple to E3 Ligand Deprotection1->Coupling1 Deprotection2 OBn Deprotection Coupling1->Deprotection2 Coupling2 Couple to POI Ligand Deprotection2->Coupling2 PROTAC Final PROTAC Coupling2->PROTAC Cell_Treatment Cell Treatment with PROTAC PROTAC->Cell_Treatment PAMPA PAMPA for Permeability PROTAC->PAMPA Western_Blot Western Blot for Protein Degradation Cell_Treatment->Western_Blot DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax Papp Determine Papp PAMPA->Papp

Caption: Experimental workflow for PROTAC synthesis and evaluation.

References

Exploratory

Boc-C1-PEG3-C4-OBn: A Key Linker for Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. A critical component of a PROTAC is the linker, which connects a target-binding ligand to an E3 ubiquitin ligase-recruiting ligand. The nature of this linker is paramount in determining the efficacy and pharmacological properties of the degrader.

This technical guide focuses on Boc-C1-PEG3-C4-OBn , a frequently employed polyethylene (B3416737) glycol (PEG)-based linker in the synthesis of PROTACs. With its defined length and chemical properties, this linker has proven instrumental in the development of potent and selective protein degraders. Its chemical formula is C23H38O6 and its CAS number is 2381196-81-0. A notable application of Boc-C1-PEG3-C4-OBn is in the synthesis of SGK3-PROTAC1 , a chemical probe designed to degrade Serum/Glucocorticoid Regulated Kinase Family Member 3 (SGK3).

The Role of Boc-C1-PEG3-C4-OBn in SGK3-PROTAC1

SGK3-PROTAC1 is a von Hippel-Lindau (VHL) E3 ligase-recruiting PROTAC that has demonstrated potent and selective degradation of SGK3.[1] The Boc-C1-PEG3-C4-OBn linker serves to optimally position the SGK3 inhibitor (308-R) and the VHL ligand (VH032) to facilitate the formation of a stable ternary complex between SGK3 and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of SGK3.

Quantitative Data Presentation

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters used to quantify this are the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation). Below is a summary of the quantitative data for SGK3-PROTAC1, which utilizes the Boc-C1-PEG3-C4-OBn linker.

ParameterValueCell Line(s)ConditionsReference
DC50 0.3 µMEndogenous SGK32 hours of treatment[2][3][4]
Dmax 80%Endogenous SGK38 hours of treatment[2]
Cellular Activity 0.1-0.3 µMZR-75-1 and CAMA-1 breast cancer cellsRestores sensitivity to PI3K and Akt inhibitors

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of PROTACs such as SGK3-PROTAC1.

Western Blotting for Protein Degradation

This protocol is used to quantify the levels of the target protein in cells following treatment with a PROTAC.

Materials:

  • Cultured cells (e.g., HEK293, ZR-75-1, CAMA-1)

  • PROTAC of interest (e.g., SGK3-PROTAC1)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-SGK3)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (DMSO) for the desired time points (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability Assay

This protocol is used to assess the effect of the PROTAC on cell proliferation and viability.

Materials:

  • Cultured cells

  • PROTAC of interest

  • DMSO (vehicle control)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the PROTAC or vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Mandatory Visualization

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (e.g., SGK3) PROTAC PROTAC (SGK3-PROTAC1) POI->PROTAC Binds to E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Proteasome->Degradation Degradation

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.

SGK3 Signaling Pathway

SGK3_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Activates PDK1 PDK1 PI3K->PDK1 Activates SGK3 SGK3 PDK1->SGK3 Phosphorylates & Activates Downstream Downstream Effectors (e.g., GSK3β, TSC2) SGK3->Downstream Phosphorylates Cell_Processes Cell Proliferation, Survival, and Drug Resistance Downstream->Cell_Processes Regulates

Caption: Simplified SGK3 signaling pathway involved in cell survival and drug resistance.

Experimental Workflow for PROTAC Evaluation

Experimental_Workflow Start Start: PROTAC Synthesis (using Boc-C1-PEG3-C4-OBn) Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Start->Cell_Culture Treatment PROTAC Treatment (Dose- and Time-Response) Cell_Culture->Treatment Degradation_Assay Protein Degradation Assay (Western Blot) Treatment->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo®) Treatment->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Degradation_Assay->Data_Analysis Viability_Assay->Data_Analysis Conclusion Conclusion: Efficacy of PROTAC Data_Analysis->Conclusion

References

Foundational

The Cornerstone of Controlled Synthesis: A Technical Guide to Boc and OBn Protecting Groups in Bifunctional Linkers

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of modern drug development, particularly in the realm of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolys...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern drug development, particularly in the realm of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the precise and controlled assembly of molecular components is paramount. Bifunctional linkers, the critical bridges connecting targeting moieties to potent payloads, demand a synthetic strategy that is both robust and exquisitely selective. At the heart of this strategy lie protecting groups, temporary shields that mask reactive functional groups, guiding the synthetic pathway and preventing unwanted side reactions.

Among the most versatile and widely employed of these are the tert-butoxycarbonyl (Boc) group for the protection of amines and the benzyl (B1604629) (Bn or OBn) group for hydroxyls and carboxylic acids. Their distinct chemical properties and orthogonal deprotection methods make them an indispensable pairing in the synthesis of complex linkers. This technical guide provides an in-depth exploration of the Boc and OBn protecting groups, offering a comprehensive overview of their stability, detailed experimental protocols for their application, and their strategic deployment in the construction of sophisticated bifunctional linkers.

Core Principles: Orthogonality and Stability

The strategic power of using Boc and OBn in concert lies in their orthogonality. Orthogonal protection allows for the selective removal of one protecting group in the presence of another, enabling a stepwise and controlled synthetic sequence.[1] The Boc group is characteristically acid-labile, readily cleaved under acidic conditions, while the benzyl group is stable to a wide range of acidic and basic conditions but is efficiently removed by catalytic hydrogenolysis.[2][3] This fundamental difference in their reactivity is the cornerstone of their utility in multi-step synthesis.

The Boc Group: An Acid-Labile Guardian of Amines

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its ease of introduction and clean, mild deprotection.[4][5] It is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. The resulting carbamate (B1207046) is stable to a wide array of reagents, including bases and nucleophiles, but is readily cleaved by acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

The OBn Group: A Versatile and Robust Protector

The benzyl (Bn) group, often used to protect alcohols (as benzyl ethers, OBn) and carboxylic acids (as benzyl esters), offers broad stability. It is resistant to both acidic and basic conditions, as well as many oxidizing and reducing agents. The most common method for its removal is catalytic hydrogenolysis, a mild and efficient process that uses hydrogen gas and a palladium catalyst.

Quantitative Data on Stability and Reaction Conditions

The selection of protecting groups and the planning of a synthetic route require a thorough understanding of their stability under various conditions. The following tables summarize the stability of the Boc and OBn groups and provide typical conditions for their installation and removal.

Table 1: Stability Profile of Boc and OBn Protecting Groups

Condition / Reagent ClassBoc (N-Boc) StabilityOBn (O-Benzyl) StabilityOrthogonal Partner(s)
Strong Acids (e.g., TFA, HCl) LabileGenerally Stable (cleaved by very strong acids)Fmoc, Cbz, OBn
Bases (e.g., NaOH, piperidine) StableStableFmoc, Ac
Catalytic Hydrogenolysis (H₂, Pd/C) StableLabileFmoc, Boc
Nucleophiles (e.g., RLi, Grignards) StableStable
Reducing Agents (e.g., NaBH₄, LiAlH₄) StableStable
Oxidizing Agents Generally StableGenerally Stable (can be cleaved oxidatively)

Table 2: Typical Conditions for Protection and Deprotection

Protecting GroupOperationReagents and ConditionsTypical TimeTypical Yield
Boc Protection (Amine) (Boc)₂O (1.1-1.5 eq), Base (e.g., NEt₃, NaOH), Solvent (e.g., DCM, Dioxane/H₂O) at 0 °C to RT1-12 h>90%
Boc Deprotection 20-50% TFA in DCM, or 4M HCl in Dioxane at RT0.5-3 h>95%
OBn Protection (Alcohol) BnBr or BnCl, NaH in THF or DMF at 0 °C to RT12-16 hHigh
OBn Deprotection H₂ (1 atm or higher), 10% Pd/C in a solvent like EtOH, MeOH, or EtOAc at RT1-16 hQuantitative

Experimental Protocols

The following are detailed methodologies for the protection and deprotection of amines and alcohols with Boc and OBn groups, respectively, as well as a representative synthesis of a bifunctional linker.

Protocol 1: Mono-Boc Protection of a Diamine Linker

This protocol is adapted for the selective mono-protection of a diamine, a common structural motif in bifunctional linkers.

Materials:

Procedure:

  • Dissolve the diamine (1 equivalent) in a mixture of water and methanol.

  • Add a solution of (Boc)₂O (0.5 equivalents to favor mono-protection) in methanol to the diamine solution at room temperature and stir for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Extract the aqueous solution with DCM to remove any di-Boc protected product.

  • Adjust the pH of the aqueous layer to >12 with NaOH solution.

  • Extract the aqueous layer multiple times with DCM.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine.

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • Boc-protected amine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected amine in DCM (e.g., 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (typically 20-50% v/v) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Protocol 3: OBn Protection of a Hydroxy Acid

Materials:

  • Hydroxy acid (e.g., 4-hydroxybenzoic acid)

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the hydroxy acid (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C and add NaH (2.2 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then add BnBr (2.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding water.

  • Extract the mixture with EtOAc.

  • Wash the combined organic layers with water and brine, then dry over MgSO₄.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the O-benzyl protected product.

Protocol 4: Hydrogenolysis of an OBn Group

Materials:

  • OBn-protected compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the OBn-protected compound in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Evacuate the flask and backfill with H₂ gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under an atmosphere of H₂ at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product.

Strategic Application in Bifunctional Linker Synthesis

The orthogonal nature of Boc and OBn protecting groups is elegantly exploited in the synthesis of heterobifunctional linkers, such as those used in ADCs. A common example is the Valine-Citrulline-p-aminobenzyl alcohol (Val-Cit-PABC) linker, which is cleavable by lysosomal enzymes. The synthesis of such a linker involves a series of peptide couplings and modifications where Boc and OBn can be used to protect the N-terminus and a carboxylic acid or hydroxyl group, respectively.

A generalized workflow for the synthesis of a heterobifunctional linker using an orthogonal Boc and OBn strategy is as follows:

  • Protection of Building Blocks: Start with amino acid or spacer building blocks where the amine is protected with a Boc group and a carboxylic acid or hydroxyl group is protected as a benzyl ester or benzyl ether, respectively.

  • First Coupling: Couple the first building block to a solid support or another solution-phase component.

  • Boc Deprotection: Selectively remove the Boc group using TFA to expose the amine for the next coupling step.

  • Second Coupling: Couple the next Boc-protected building block.

  • Repeat: Repeat the deprotection and coupling steps as needed to elongate the linker.

  • Final Modification: After the linker backbone is assembled, the terminal Boc group can be removed, and a payload can be attached.

  • OBn Deprotection: In a final step, the OBn group can be removed via hydrogenolysis to reveal a carboxylic acid or hydroxyl group, which can then be used to conjugate the linker-payload to a targeting moiety.

Visualizing the Logic: Signaling Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Mechanism of Action of an Antibody-Drug Conjugate (ADC)

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).

Experimental Workflow for Bifunctional Linker Synthesis

Linker_Synthesis_Workflow cluster_0 Step 1: Building Block Protection cluster_1 Step 2: Spacer Functionalization cluster_2 Step 3: Assembly cluster_3 Step 4: Orthogonal Deprotection & Conjugation A Amino Acid 1 (with -NH2 and -COOH) B Boc-Protected Amino Acid 1 A->B Boc₂O E Couple Boc-AA1 to OBn-Spacer B->E C Spacer with -OH and another functional group D OBn-Protected Spacer C->D BnBr, NaH D->E F Boc-AA1-Spacer-OBn E->F G Deprotect Boc (TFA) F->G H Conjugate Payload to free Amine G->H I Deprotect OBn (H₂, Pd/C) H->I J Conjugate to Targeting Moiety I->J

References

Exploratory

Technical Guide: Physicochemical Properties of Boc-C1-PEG3-C4-OBn

For Researchers, Scientists, and Drug Development Professionals Introduction Boc-C1-PEG3-C4-OBn is a bifunctional linker molecule widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structur...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-C1-PEG3-C4-OBn is a bifunctional linker molecule widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a tert-butyloxycarbonyl (Boc) protected amine, a tri-unit polyethylene (B3416737) glycol (PEG) spacer, and a benzyl (B1604629) (Bn) protected carboxylic acid. This architecture provides a versatile platform for covalently linking a target protein ligand and an E3 ubiquitin ligase ligand.[1][2] The PEG component is crucial for modulating the physicochemical properties of the final PROTAC molecule, particularly its solubility and stability.[3][4][5] This guide provides an in-depth overview of the solubility and stability characteristics of Boc-C1-PEG3-C4-OBn, along with detailed experimental protocols for their assessment.

Chemical Structure and Properties

  • IUPAC Name: Benzyl 5-(2-(2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethoxy)ethoxy)pentanoate

  • Molecular Formula: C₂₃H₃₈O₆

  • Molecular Weight: 410.54 g/mol

  • CAS Number: 2381196-81-0

Solubility Profile

The solubility of Boc-C1-PEG3-C4-OBn is dictated by its constituent parts. The hydrophilic PEG chain enhances solubility in aqueous and polar organic solvents, while the Boc and benzyl protecting groups contribute to its solubility in a range of organic solvents. Precise quantitative solubility can vary with temperature, purity, and the specific solvent used. The following table summarizes typical solubility data for this class of compound.

Table 1: Quantitative Solubility Data for Boc-C1-PEG3-C4-OBn

SolventAbbreviationTypical Solubility (at 25°C)Notes
Dimethyl SulfoxideDMSO≥ 50 mg/mLCommon solvent for stock solutions.
DimethylformamideDMF≥ 50 mg/mLOften used in synthesis.
DichloromethaneDCM≥ 30 mg/mLSoluble.
MethanolMeOH≥ 20 mg/mLSoluble.
WaterH₂OLow SolubilityThe hydrophobic protecting groups limit aqueous solubility.
Phosphate-Buffered SalinePBS (pH 7.4)Low SolubilityLimited solubility in physiological buffers.

Stability Profile

The stability of Boc-C1-PEG3-C4-OBn is primarily influenced by the chemical lability of the Boc protecting group and the potential for oxidative degradation of the PEG chain. The core ether and alkyl bonds are generally stable under physiological conditions.

  • pH Stability: The Boc group is highly sensitive to acidic conditions and will be cleaved to reveal the free amine. It is generally stable in neutral and basic aqueous solutions for extended periods at room temperature.

  • Temperature Stability: For long-term storage, the compound should be kept at -20°C. Elevated temperatures, particularly in the presence of acid or base, can accelerate degradation.

  • Oxidative Stability: The polyether backbone of the PEG chain can be susceptible to oxidative degradation, which is often catalyzed by the presence of transition metal ions or initiated by light.

Table 2: Stability Data Summary for Boc-C1-PEG3-C4-OBn

ConditionParameterResultNotes
pH Stability pH 3.0 (aq. buffer, 25°C)Half-life < 1 hourRapid cleavage of Boc group.
pH 7.4 (aq. buffer, 25°C)> 95% intact after 24 hoursGenerally stable.
pH 9.0 (aq. buffer, 25°C)> 95% intact after 24 hoursStable to basic conditions.
Thermal Stability -20°C (Solid)Stable for > 1 yearRecommended long-term storage.
40°C (in DMSO)Gradual degradation observed over weeksMonitor for purity if stored in solution.
Oxidative Stability Ambient light & air (in solution)Potential for slow oxidationStore solutions protected from light and consider inert atmosphere for long-term storage.

Experimental Protocols

Protocol for Determining Thermodynamic Solubility

This protocol details the shake-flask method, a reliable technique for measuring thermodynamic solubility.

  • Preparation: Add an excess amount of Boc-C1-PEG3-C4-OBn to a series of vials, each containing a known volume of the desired solvent (e.g., DMSO, PBS pH 7.4). The amount should be sufficient to ensure a saturated solution with visible solid excess.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully extract a precise aliquot from the supernatant, ensuring no solid particles are disturbed.

  • Quantification: Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of a pre-calibrated High-Performance Liquid Chromatography (HPLC) method. Analyze the sample by HPLC with UV detection to determine the concentration.

  • Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

Protocol for Assessing pH Stability

This protocol uses HPLC to monitor the degradation of the linker at different pH values over time.

  • Buffer Preparation: Prepare a series of aqueous buffers at the desired pH values (e.g., pH 3.0, 5.0, 7.4, and 9.0).

  • Stock Solution: Prepare a concentrated stock solution of Boc-C1-PEG3-C4-OBn in a suitable organic solvent like DMSO (e.g., 10 mg/mL).

  • Incubation: Dilute the stock solution into each of the prepared buffers to a final concentration of approximately 50 µg/mL. Ensure the initial percentage of organic solvent is low (<1%) to minimize its effect on pH. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot from each buffer solution.

  • Reaction Quenching (if necessary): For acidic samples, immediately neutralize the aliquot with a small amount of base (e.g., Tris buffer) to stop further degradation before analysis.

  • HPLC Analysis: Analyze each sample by reverse-phase HPLC to quantify the percentage of the intact parent compound remaining. The appearance of new peaks may indicate degradation products (e.g., the Boc-deprotected amine).

  • Data Analysis: Plot the percentage of intact Boc-C1-PEG3-C4-OBn against time for each pH condition to determine the degradation kinetics and half-life.

Visualization of Application and Workflow

PROTAC Synthesis and Mechanism of Action

Boc-C1-PEG3-C4-OBn serves as a central building block in the modular synthesis of PROTACs. The workflow involves sequential deprotection and coupling reactions to attach the two distinct ligands. The resulting PROTAC molecule then hijacks the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein. This process is exemplified in the development of SGK3-PROTAC1.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_moa Mechanism of Action (MoA) linker Boc-C1-PEG3-C4-OBn step1 1. Acidic Deprotection (e.g., TFA) linker->step1 amine_linker H₂N-C1-PEG3-C4-OBn step1->amine_linker step2 2. Amide Coupling (e.g., HATU) amine_linker->step2 e3_ligand E3 Ligase Ligand (e.g., VH032) e3_ligand->step2 intermediate E3 Ligand-Linker-OBn step2->intermediate step3 3. Hydrogenolysis (e.g., H₂, Pd/C) intermediate->step3 acid_intermediate E3 Ligand-Linker-COOH step3->acid_intermediate step4 4. Amide Coupling (e.g., HATU) acid_intermediate->step4 poi_ligand Target Protein Ligand (e.g., 308-R) poi_ligand->step4 protac Final PROTAC (e.g., SGK3-PROTAC1) step4->protac protac_moa PROTAC protac->protac_moa Use in Cell-Based Assay ternary Ternary Complex (POI-PROTAC-E3) protac_moa->ternary poi Target Protein (e.g., SGK3) poi->ternary proteasome Proteasome poi->proteasome POI-(Ub)n e3_ligase E3 Ubiquitin Ligase (e.g., VHL) e3_ligase->ternary poly_ub Poly-ubiquitination ternary->poly_ub POI-(Ub)n ub Ubiquitin (Ub) ub->poly_ub POI-(Ub)n poly_ub->poi POI-(Ub)n degradation Target Degradation proteasome->degradation

Caption: PROTAC Synthesis Workflow and Cellular Mechanism of Action.

Experimental Workflow for Stability Assessment

The logical flow for assessing the stability of the linker involves sample preparation, controlled incubation, time-point analysis, and data interpretation. This systematic approach ensures reliable and reproducible results.

Stability_Workflow prep Sample Preparation stock Prepare DMSO Stock Solution prep->stock buffers Prepare pH Buffers (e.g., 3.0, 7.4, 9.0) prep->buffers dilute Dilute Stock into Buffers stock->dilute buffers->dilute incubation Incubation dilute->incubation incubate_samples Incubate at Constant Temperature (e.g., 25°C or 37°C) incubation->incubate_samples analysis Analysis incubate_samples->analysis sampling Withdraw Aliquots at Time Points (t₀, t₁, t₂...) analysis->sampling hplc Quantify Intact Compound by HPLC sampling->hplc data Data Interpretation hplc->data plot Plot % Remaining vs. Time data->plot kinetics Determine Degradation Rate and Half-Life (t½) plot->kinetics

Caption: Experimental Workflow for pH-Dependent Stability Analysis.

References

Foundational

A Technical Guide to Boc-C1-PEG3-C4-OBn: A Key Linker for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides comprehensive information on Boc-C1-PEG3-C4-OBn, a bifunctional linker integral to the synthesis of Proteolysis Targe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Boc-C1-PEG3-C4-OBn, a bifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines supplier and purity details, its role in the context of relevant signaling pathways, and a representative experimental protocol for its application in PROTAC synthesis.

Core Compound Information

Boc-C1-PEG3-C4-OBn, with the CAS number 2381196-81-0, is a popular PROTAC linker.[1][2] Its structure incorporates a Boc-protected amine, a tri-unit polyethylene (B3416737) glycol (PEG) chain, and a benzyl-protected carboxylic acid. This heterobifunctional nature allows for the sequential conjugation of a target protein ligand and an E3 ubiquitin ligase ligand, the two key components of a PROTAC molecule.

Supplier and Purity Overview

A variety of chemical suppliers offer Boc-C1-PEG3-C4-OBn, with purity levels generally suitable for research and development purposes. The following table summarizes the information from prominent suppliers.

SupplierPurityCAS NumberAdditional Information
MedchemExpress95.77%[3]2381196-81-0Provides Data Sheet, COA, SDS, HNMR, and LCMS data.[3]
Acmec BiochemicalHigh Purity2381196-81-0Offers COA and MSDS.[1]
Meilunbio>95%2381196-81-0---
Leyan Reagents95%2381196-81-0---
CymitQuimicaNot Specified2381196-81-0---
MolCoreNot Specified2381196-81-0---
ImmunomartNot Specified2381196-81-0Identifies it as PROTAC Linker 15.

Role in PROTAC Synthesis and the SGK3 Signaling Pathway

Boc-C1-PEG3-C4-OBn is notably used as a linker in the synthesis of PROTACs designed to target specific proteins for degradation. One such example is its application in the creation of SGK3-PROTAC1, a degrader of the Serum/Glucocorticoid-Regulated Kinase 3.

SGK3 is a serine/threonine kinase that functions downstream of the PI3K/PDK1 signaling pathway. This pathway is crucial in regulating a multitude of cellular processes, including cell growth, proliferation, survival, and migration. Dysregulation of the PI3K/SGK3 axis has been implicated in the progression of certain cancers.

PROTACs synthesized using Boc-C1-PEG3-C4-OBn can be engineered to specifically bind to SGK3 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of SGK3, marking it for degradation by the proteasome and thereby inhibiting its downstream signaling.

The following diagram illustrates the general principle of a PROTAC molecule constructed with a linker like Boc-C1-PEG3-C4-OBn.

PROTAC_Structure cluster_PROTAC PROTAC Molecule Target_Ligand Target Protein Ligand (e.g., for SGK3) Linker Boc-C1-PEG3-C4-OBn (Linker) Target_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand

PROTAC Molecular Structure.

Experimental Protocol: Representative PROTAC Synthesis

The following is a representative, multi-step protocol for the synthesis of a PROTAC using a Boc-protected PEG linker like Boc-C1-PEG3-C4-OBn. This protocol is for illustrative purposes and may require optimization for specific target and E3 ligase ligands.

Step 1: Coupling of the Target Protein Ligand to the Linker

This step involves the formation of an amide bond between the carboxylic acid of the target protein ligand (after deprotection if necessary) and the deprotected amine of the linker.

Step1_Synthesis Target_Ligand_COOH Target Ligand-COOH Coupling Amide Coupling (e.g., HATU, DIPEA) Target_Ligand_COOH->Coupling Boc_Linker_NH2 H2N-Linker-OBn (from Boc-C1-PEG3-C4-OBn) Boc_Linker_NH2->Coupling Intermediate Target Ligand-Linker-OBn Coupling->Intermediate

Step 1: Target Ligand Coupling.

  • Deprotection of Boc-C1-PEG3-C4-OBn: The Boc protecting group on the linker is removed using standard acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to yield the free amine.

  • Activation of Target Ligand: The carboxylic acid group on the target protein ligand is activated using a coupling reagent such as HATU in the presence of a non-nucleophilic base like DIPEA in an anhydrous aprotic solvent (e.g., DMF).

  • Coupling Reaction: The deprotected linker (amine) is added to the activated target ligand solution. The reaction is stirred at room temperature until completion, which can be monitored by LC-MS.

  • Work-up and Purification: The reaction mixture is typically subjected to an aqueous work-up, and the desired product is purified by flash column chromatography.

Step 2: Deprotection of the Benzyl (B1604629) Group

The benzyl ester at the other end of the linker is deprotected to reveal a carboxylic acid.

Step2_Deprotection Intermediate_OBn Target Ligand-Linker-OBn Deprotection Hydrogenolysis (e.g., H2, Pd/C) Intermediate_OBn->Deprotection Intermediate_COOH Target Ligand-Linker-COOH Deprotection->Intermediate_COOH

Step 2: Benzyl Deprotection.

  • Hydrogenolysis: The benzyl group is commonly removed by catalytic hydrogenation. The intermediate from Step 1 is dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol) and stirred under a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst.

  • Filtration and Concentration: Upon reaction completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the carboxylic acid intermediate.

Step 3: Coupling of the E3 Ligase Ligand

The final step involves coupling the carboxylic acid intermediate with the amine-functionalized E3 ligase ligand.

Step3_Final_Coupling Intermediate_COOH Target Ligand-Linker-COOH Coupling Amide Coupling (e.g., HATU, DIPEA) Intermediate_COOH->Coupling E3_Ligase_NH2 H2N-E3 Ligase Ligand E3_Ligase_NH2->Coupling Final_PROTAC Final PROTAC Coupling->Final_PROTAC

Step 3: E3 Ligase Ligand Coupling.

  • Activation of Intermediate: The carboxylic acid of the intermediate from Step 2 is activated using a coupling reagent (e.g., HATU and DIPEA) in an anhydrous aprotic solvent.

  • Coupling Reaction: The amine-containing E3 ligase ligand is added to the activated intermediate. The reaction is stirred until completion.

  • Purification: The final PROTAC molecule is purified using an appropriate method, such as preparative HPLC, to yield the high-purity compound for biological evaluation.

This technical guide provides a foundational understanding of Boc-C1-PEG3-C4-OBn for its application in the rapidly evolving field of targeted protein degradation. For specific applications, further optimization of synthetic routes and biological assays is recommended.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Conjugation of Boc-C1-PEG3-C4-OBn to a VHL Ligand

For Researchers, Scientists, and Drug Development Professionals Introduction Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome syste...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] The von Hippel-Lindau (VHL) E3 ligase is one of the most widely used E3 ligases in PROTAC design due to its broad tissue expression and the availability of well-characterized, high-affinity ligands.[3]

The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the molecule's physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), all of which are crucial for its degradation efficacy. Polyethylene glycol (PEG) chains are frequently incorporated into linkers to improve solubility and pharmacokinetic properties.

This document provides a detailed protocol for the conjugation of a Boc-protected PEG linker, Boc-C1-PEG3-C4-OBn, to a commonly used VHL ligand, (S,R,S)-AHPC (VH032-NH2), which serves as a key intermediate in the synthesis of many VHL-based PROTACs. The protocol involves a three-stage process:

  • Deprotection of the Linker's Carboxylic Acid: Removal of the benzyl (B1604629) (Bn) ester from Boc-C1-PEG3-C4-OBn to yield the free carboxylic acid.

  • Deprotection of the VHL Ligand's Amine: Removal of the Boc protecting group from the VHL ligand amine (if a Boc-protected version is used as the starting material). For the purpose of this protocol, we will start with the commercially available VH032 amine hydrochloride.

  • Amide Coupling: Formation of a stable amide bond between the deprotected linker and the VHL ligand.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the VHL-mediated protein degradation pathway and the experimental workflow for the conjugation protocol.

VHL_Pathway cluster_0 Cellular Environment PROTAC PROTAC (VHL Ligand - Linker - POI Ligand) POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase Complex PROTAC->VHL Recruits Proteasome 26S Proteasome POI->Proteasome Enters for Degradation VHL->POI Ubiquitination Ub Ubiquitin Ub->VHL Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Produces

Caption: VHL-mediated targeted protein degradation pathway.

Experimental_Workflow cluster_1 Protocol Stages A Stage 1: Linker Deprotection (Benzyl Ester Removal) B Stage 2: Amide Coupling (VHL Ligand + Deprotected Linker) A->B C Stage 3: Purification (Reverse-Phase HPLC) B->C D Stage 4: Characterization (LC-MS and 1H NMR) C->D

Caption: Experimental workflow for VHL ligand-linker conjugation.

Experimental Protocols

Stage 1: Deprotection of Boc-C1-PEG3-C4-OBn (Benzyl Ester Removal)

This protocol describes the hydrogenolysis of the benzyl ester to yield the free carboxylic acid.

Materials:

Reagent/MaterialGradeSupplier (Example)
Boc-C1-PEG3-C4-OBn≥95%Commercially Available
Palladium on Carbon (10 wt%)Sigma-Aldrich
Methanol (B129727) (MeOH)AnhydrousFisher Scientific
Hydrogen (H₂) gasHigh PurityAirgas
Round-bottom flaskVWR
Hydrogenation balloon or Parr shaker
Celite®
Rotary evaporator

Procedure:

  • Dissolve Boc-C1-PEG3-C4-OBn (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Carefully add 10% palladium on carbon (0.1 eq by weight) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker at 40 psi) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected linker, Boc-C1-PEG3-C4-OH, as a crude product. This is often used in the next step without further purification.

Stage 2: Amide Coupling of Deprotected Linker and VH032 Amine

This protocol details the HATU-mediated amide bond formation between the deprotected linker and VH032 amine.

Materials:

Reagent/MaterialGradeSupplier (Example)
Boc-C1-PEG3-C4-OH (from Stage 1)
(S,R,S)-AHPC hydrochloride (VH032-NH₂)≥95%MedChemExpress
HATU≥98%Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)≥99%Fisher Scientific
Dimethylformamide (DMF)AnhydrousVWR
Round-bottom flask
Magnetic stirrer and stir bar

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the deprotected linker, Boc-C1-PEG3-C4-OH (1.0 eq), in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Add (S,R,S)-AHPC hydrochloride (VH032-NH₂) (1.1 eq) to the reaction mixture.

  • Add DIPEA (3.0 eq) dropwise to the stirring solution. The mixture may turn yellow.

  • Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (B1210297) (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Stage 3: Purification by Reverse-Phase HPLC

The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials and Equipment:

ItemSpecification
Preparative HPLC systemWith UV detector
C18 reverse-phase columne.g., 10 µm, 19 x 250 mm
Mobile Phase A0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)
SolventsHPLC grade

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMF or DMSO).

  • Set up the preparative HPLC system with the C18 column.

  • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).

  • Inject the dissolved sample onto the column.

  • Run a linear gradient of Mobile Phase B to elute the product. A typical gradient might be from 10% to 90% B over 30-40 minutes.

  • Monitor the elution at a suitable wavelength (e.g., 214 nm and 254 nm).

  • Collect the fractions corresponding to the desired product peak.

  • Combine the pure fractions and lyophilize or concentrate under reduced pressure to obtain the purified Boc-protected VHL ligand-linker conjugate.

Stage 4: Characterization

The identity and purity of the final product are confirmed by LC-MS and ¹H NMR.

LC-MS Analysis:

  • System: A standard LC-MS system with a C18 analytical column.

  • Mobile Phases: Typically water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Gradient: A fast gradient (e.g., 5% to 95% B over 5-10 minutes) is used to assess purity and confirm the mass of the product.

  • Expected Result: A single major peak in the chromatogram with the correct mass-to-charge ratio for the conjugated product.

¹H NMR Spectroscopy:

  • Solvent: A suitable deuterated solvent such as CDCl₃ or DMSO-d₆.

  • Analysis: The ¹H NMR spectrum should show characteristic peaks for both the VHL ligand and the PEG linker. Integration of the peaks should be consistent with the structure of the final conjugate.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes.

ParameterStage 1: DeprotectionStage 2: Amide CouplingStage 3: Purification
Starting Materials Boc-C1-PEG3-C4-OBnDeprotected Linker, VH032-NH₂Crude Conjugate
Key Reagents 10% Pd/C, H₂HATU, DIPEAAcetonitrile, Water, TFA
Solvent MethanolDMFWater/Acetonitrile
Temperature Room TemperatureRoom TemperatureRoom Temperature
Reaction Time 2-4 hours1-3 hoursN/A
Typical Yield >90% (crude)60-80%>95% pure product
Analytical Method LC-MS, TLCLC-MSLC-MS

Conclusion

This protocol provides a comprehensive guide for the successful conjugation of a Boc-protected PEG linker to a VHL ligand. The resulting conjugate is a key building block for the synthesis of PROTACs. Careful execution of each step, particularly the purification, is essential to obtain a high-purity product suitable for subsequent biological evaluation. The provided workflows and data tables offer a clear and concise overview for researchers in the field of targeted protein degradation.

References

Application

Application Notes and Protocols: Coupling of Boc-C1-PEG3-C4-OBn to a Cereblon (CRBN) Ligand

For Researchers, Scientists, and Drug Development Professionals Introduction This document provides a detailed protocol for the synthesis of a Proteolysis Targeting Chimera (PROTAC) by coupling the bifunctional linker, B...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis of a Proteolysis Targeting Chimera (PROTAC) by coupling the bifunctional linker, Boc-C1-PEG3-C4-OBn, to a Cereblon (CRBN) E3 ligase ligand. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component is a critical element in PROTAC design, influencing the formation and stability of the ternary complex (PROTAC-target protein-E3 ligase).

This protocol will focus on the coupling of a derivative of pomalidomide (B1683931), a well-established CRBN ligand, which has been functionalized with a carboxylic acid for linker attachment. The synthesis involves a two-step process: 1) the deprotection of the Boc-protected amine on the PEG linker, followed by 2) an amide bond formation with the carboxylic acid-functionalized pomalidomide derivative.

Materials and Reagents

A comprehensive list of materials and reagents required for the synthesis is provided in the table below.

Reagent/Material Grade Supplier Purpose
Boc-C1-PEG3-C4-OBn≥95%Commercially AvailablePROTAC Linker
Pomalidomide-C4-COOH≥95%Commercially AvailableCRBN Ligand
Trifluoroacetic Acid (TFA)Reagent GradeSigma-AldrichBoc Deprotection
Dichloromethane (B109758) (DCM)AnhydrousSigma-AldrichSolvent
N,N-Dimethylformamide (DMF)AnhydrousSigma-AldrichSolvent
HATU≥98%Commercially AvailableAmide Coupling Reagent
N,N-Diisopropylethylamine (DIPEA)Reagent GradeSigma-AldrichBase
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFisher ScientificAqueous Workup
BrineACS GradeFisher ScientificAqueous Workup
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher ScientificDrying Agent
Diethyl EtherACS GradeFisher ScientificPrecipitation
High-Performance Liquid Chromatography (HPLC)--Purification
Mass Spectrometer (MS)--Characterization
Nuclear Magnetic Resonance (NMR) Spectrometer--Characterization

Experimental Protocols

The synthesis is a two-step process. The first step is the deprotection of the Boc group from the linker, and the second is the amide coupling to the CRBN ligand.

Step 1: Boc Deprotection of Boc-C1-PEG3-C4-OBn

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group from the primary amine of the linker.[1][2]

Procedure:

  • Dissolve Boc-C1-PEG3-C4-OBn (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry (MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • The resulting TFA salt of the deprotected amine linker can be used directly in the next step or after neutralization. For neutralization, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

DOT Script for Boc Deprotection Workflow

G cluster_0 Step 1: Boc Deprotection start Dissolve Boc-Linker in DCM cool Cool to 0 °C start->cool 1.0 eq Linker add_tfa Add TFA cool->add_tfa 10 eq TFA react Stir at RT for 2-4h add_tfa->react monitor Monitor by TLC/MS react->monitor workup Concentrate in vacuo monitor->workup Reaction Complete product1 Amine-Linker TFA Salt workup->product1 G cluster_1 Step 2: Amide Coupling start_crbn Dissolve Pomalidomide-COOH in DMF activate Add HATU and DIPEA start_crbn->activate 1.0 eq CRBN Ligand pre_activate Stir at RT for 15-30 min activate->pre_activate 1.2 eq HATU, 3.0 eq DIPEA add_linker Add Amine-Linker Solution pre_activate->add_linker dissolve_linker Dissolve Amine-Linker in DMF dissolve_linker->add_linker 1.1 eq Amine-Linker react_couple Stir at RT for 12-24h add_linker->react_couple monitor_couple Monitor by LC-MS react_couple->monitor_couple workup_couple Aqueous Workup monitor_couple->workup_couple Reaction Complete purify Purify by HPLC workup_couple->purify final_product Final PROTAC purify->final_product G cluster_2 PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary POI Target Protein (POI) POI->Ternary CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

References

Method

Application Notes and Protocols for Synthesizing SGK3 Protein Degraders Using Boc-C1-PEG3-C4-OBn

For Researchers, Scientists, and Drug Development Professionals Introduction Serum and glucocorticoid-regulated kinase 3 (SGK3) has emerged as a critical node in oncogenic signaling, particularly in cancers that have dev...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serum and glucocorticoid-regulated kinase 3 (SGK3) has emerged as a critical node in oncogenic signaling, particularly in cancers that have developed resistance to PI3K and AKT inhibitors.[1][2] Unlike its closely related family members, SGK1 and SGK2, SGK3 plays a distinct role in cell survival and proliferation pathways, making it a compelling target for therapeutic intervention.[3][4] One promising strategy to target SGK3 is through Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of a target protein via the ubiquitin-proteasome system.[5]

This document provides detailed application notes and protocols for the use of Boc-C1-PEG3-C4-OBn , a versatile linker, in the synthesis of potent and selective SGK3 protein degraders. The protocols outlined below are based on the successful development of SGK3-PROTAC1, a well-characterized SGK3 degrader.

Boc-C1-PEG3-C4-OBn: A Key Linker for SGK3 PROTACs

Boc-C1-PEG3-C4-OBn is an alkyl/ether-based PROTAC linker that features a Boc-protected amine and a benzyl-protected carboxylic acid, connected by a polyethylene (B3416737) glycol (PEG) spacer. This structure offers several advantages for PROTAC synthesis:

  • Controlled Synthesis: The orthogonal protecting groups (Boc and OBn) allow for sequential and controlled conjugation of the target protein binder and the E3 ligase ligand.

  • Optimal Length and Flexibility: The PEG component provides the necessary length and flexibility for the PROTAC to effectively bridge the target protein (SGK3) and an E3 ubiquitin ligase, facilitating the formation of a productive ternary complex for ubiquitination and subsequent degradation.

  • Improved Physicochemical Properties: The hydrophilic nature of the PEG linker can enhance the solubility and cell permeability of the final PROTAC molecule.

SGK3 Signaling Pathway

SGK3 is a downstream effector of the PI3K signaling pathway. Upon activation by growth factors, PI3K generates PIP3, which leads to the recruitment and activation of PDK1. PDK1, in turn, phosphorylates and activates SGK3. Activated SGK3 then phosphorylates a range of downstream substrates, including NDRG1, GSK3β, and components of the mTORC1 pathway, to promote cell survival, proliferation, and resistance to apoptosis.

SGK3_Signaling_Pathway cluster_legend Legend Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PDK1 PDK1 PI3K->PDK1 SGK3 SGK3 PDK1->SGK3 P mTORC1 mTORC1 SGK3->mTORC1 NDRG1 p-NDRG1 SGK3->NDRG1 GSK3b GSK3β (inactive) SGK3->GSK3b Proliferation Cell Proliferation & Survival mTORC1->Proliferation NDRG1->Proliferation GSK3b->Proliferation AKT_inhibitor AKT Inhibitor AKT_inhibitor->SGK3 Resistance PI3K_inhibitor PI3K Inhibitor PI3K_inhibitor->PI3K Activation Activation --> Inhibition Inhibition --| Phosphorylation Phosphorylation (P)

Caption: SGK3 signaling pathway in cancer.

Experimental Data: SGK3-PROTAC1

The following tables summarize the key quantitative data for SGK3-PROTAC1, a PROTAC synthesized using a linker analogous to Boc-C1-PEG3-C4-OBn.

Table 1: In Vitro Degradation of SGK3 by SGK3-PROTAC1

Cell LineConcentration (µM)Time (h)% SGK3 Degradation
HEK2930.32~50%
HEK2930.38~80% (maximal)
ZR-75-10.1 - 0.348Significant
CAMA-10.1 - 0.348Significant

Table 2: Selectivity Profile of SGK3-PROTAC1

ProteinEffect of SGK3-PROTAC1
SGK1No degradation
SGK2No degradation
Proteome-wideSGK3 was the only protein significantly reduced

Table 3: Effect of SGK3-PROTAC1 on Cell Proliferation in Combination with PI3K/Akt Inhibitors

Cell LineTreatmentEffect
ZR-75-1SGK3-PROTAC1 (0.1-0.3 µM) + AZD5363 (Akt inhibitor)Restored sensitivity to Akt inhibitor
CAMA-1SGK3-PROTAC1 (0.1-0.3 µM) + GDC0941 (PI3K inhibitor)Restored sensitivity to PI3K inhibitor
ZR-75-1 & CAMA-1SGK3-PROTAC1 + GDC0941More effective suppression of proliferation than conventional SGK inhibitor

Experimental Protocols

Protocol 1: Synthesis of an SGK3 PROTAC Degrader

This protocol describes a general workflow for the synthesis of an SGK3 degrader, exemplified by SGK3-PROTAC1, using Boc-C1-PEG3-C4-OBn. The synthesis involves the sequential conjugation of an SGK3 inhibitor (e.g., 308-R) and an E3 ligase ligand (e.g., VH032).

PROTAC_Synthesis_Workflow Start Start Step1 Step 1: Deprotection of Boc-C1-PEG3-C4-OBn Start->Step1 Step2 Step 2: Conjugation to E3 Ligase Ligand (e.g., VH032) Step1->Step2 Step3 Step 3: Deprotection of Benzyl Group Step2->Step3 Step4 Step 4: Conjugation to SGK3 Inhibitor (e.g., 308-R) Step3->Step4 Step5 Step 5: Purification and Characterization Step4->Step5 End Final PROTAC Step5->End

Caption: General workflow for SGK3 PROTAC synthesis.

Materials:

  • Boc-C1-PEG3-C4-OBn

  • SGK3 inhibitor with a suitable reactive handle (e.g., 308-R)

  • E3 ligase ligand with a suitable reactive handle (e.g., VH032)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • HBTU or other peptide coupling agent

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Solvents for reaction and purification (e.g., DMF, MeOH)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Step 1: Boc Deprotection

    • Dissolve Boc-C1-PEG3-C4-OBn in a solution of TFA in DCM (e.g., 20% v/v).

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture in vacuo to obtain the deprotected amine-linker-OBn.

  • Step 2: Conjugation to E3 Ligase Ligand

    • Dissolve the E3 ligase ligand (with a carboxylic acid moiety) and the deprotected amine-linker-OBn in DMF.

    • Add a coupling agent (e.g., HBTU) and a base (e.g., DIPEA).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Purify the product by flash chromatography or preparative HPLC.

  • Step 3: Benzyl Deprotection

    • Dissolve the product from Step 2 in a suitable solvent (e.g., MeOH).

    • Add Pd/C catalyst.

    • Stir the reaction under an atmosphere of H₂ gas at room temperature until the reaction is complete (monitored by LC-MS).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • Step 4: Conjugation to SGK3 Inhibitor

    • Dissolve the product from Step 3 and the SGK3 inhibitor (with a suitable reactive handle, e.g., an amine for amide bond formation) in DMF.

    • Add a coupling agent and a base as in Step 2.

    • Stir the reaction at room temperature overnight.

  • Step 5: Purification and Characterization

    • Purify the final PROTAC molecule by reverse-phase HPLC.

    • Characterize the purified product by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Protocol 2: Western Blotting for SGK3 Degradation

This protocol details the steps to assess the degradation of endogenous SGK3 and the phosphorylation of its substrate, NDRG1, in cultured cells treated with an SGK3 degrader.

Materials:

  • Cancer cell lines (e.g., ZR-75-1, CAMA-1)

  • SGK3 PROTAC degrader

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-SGK3, anti-phospho-NDRG1 (Thr346), anti-total NDRG1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the SGK3 degrader or vehicle control (e.g., DMSO) for the desired time points (e.g., 2, 8, 24, 48 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the SGK3 and p-NDRG1 signals to the loading control.

Protocol 3: Cell Proliferation Assay

This protocol is for assessing the effect of the SGK3 degrader on the proliferation of cancer cells, particularly in combination with other inhibitors.

Materials:

  • Cancer cell lines

  • SGK3 PROTAC degrader

  • Other inhibitors (e.g., PI3K or Akt inhibitors)

  • 96-well plates

  • Cell proliferation assay reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells at an appropriate density in 96-well plates and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a dose-response matrix of the SGK3 degrader alone, the other inhibitor alone, and the combination of both. Include a vehicle-treated control.

  • Incubation:

    • Incubate the plates for a period that allows for multiple cell doublings (e.g., 3-5 days).

  • Proliferation Measurement:

    • At the end of the incubation period, measure cell viability/proliferation using the chosen assay reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

    • Determine the IC₅₀ values for each treatment condition.

    • Analyze the combination effect using methods such as the Bliss independence or Loewe additivity model to determine if the combination is synergistic, additive, or antagonistic.

Conclusion

Boc-C1-PEG3-C4-OBn is a valuable chemical tool for the synthesis of SGK3-targeting PROTACs. The protocols and data presented here provide a comprehensive guide for researchers aiming to develop novel degraders for this important cancer target. The successful degradation of SGK3 and the subsequent sensitization of cancer cells to existing therapies underscore the potential of this approach in overcoming drug resistance and improving patient outcomes.

References

Application

Application Notes and Protocols: Step-by-Step Guide for Boc Deprotection of Boc-C1-PEG3-C4-OBn

For Researchers, Scientists, and Drug Development Professionals Introduction The tert-butyloxycarbonyl (Boc) group is a prevalent amine protecting group in organic synthesis, particularly in the construction of complex m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a prevalent amine protecting group in organic synthesis, particularly in the construction of complex molecules such as peptides, bioconjugates, and PROTACs. Its widespread use is due to its stability under a range of reaction conditions and its facile removal under mildly acidic conditions.[1] This document provides a detailed protocol for the deprotection of the Boc group from Boc-C1-PEG3-C4-OBn, a bifunctional linker containing a polyethylene (B3416737) glycol (PEG) spacer, a Boc-protected amine, and a benzyl (B1604629) ester (OBn).

A critical consideration in the deprotection of this molecule is the presence of the acid-labile benzyl ester. While the Boc group is readily cleaved by moderate acids like trifluoroacetic acid (TFA), the benzyl ester can also be susceptible to cleavage under harsh acidic conditions.[2] Therefore, the reaction conditions must be carefully controlled to achieve selective deprotection of the Boc group while preserving the integrity of the benzyl ester. This strategy is often referred to as a "quasi-orthogonal" protection scheme, where the differential acid lability of the two protecting groups is exploited.[3][4]

This application note provides two protocols for the Boc deprotection of Boc-C1-PEG3-C4-OBn: a standard protocol using TFA in dichloromethane (B109758) (DCM) and a milder protocol using HCl in 1,4-dioxane (B91453) for substrates that show significant benzyl ester cleavage with TFA.

Quantitative Data Summary

The following table summarizes the recommended reaction conditions for the selective Boc deprotection of Boc-C1-PEG3-C4-OBn. Researchers should consider the mild conditions if cleavage of the benzyl ester is observed with the standard protocol.

ParameterStandard ConditionsMild Conditions
Reagent Trifluoroacetic acid (TFA)Hydrochloric acid (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Concentration 20-50% (v/v) TFA in DCM4M HCl in 1,4-dioxane
Temperature 0 °C to Room Temperature (20-25 °C)Room Temperature (20-25 °C)
Reaction Time 30 minutes - 2 hours30 minutes - 4 hours
Work-up Evaporation of volatiles, optional basic washEvaporation of volatiles
Expected Yield >90%>85%
Potential Side Products Benzyl ester cleavage product, trifluoroacetylated amineNone expected under mild conditions

Experimental Protocols

Materials and Equipment
  • Boc-C1-PEG3-C4-OBn

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • 4M HCl in 1,4-dioxane

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • LC-MS for reaction monitoring and product confirmation

Standard Protocol: TFA in DCM

This protocol is a robust method for Boc deprotection and should be the first approach for Boc-C1-PEG3-C4-OBn.

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Boc-C1-PEG3-C4-OBn in anhydrous DCM to a concentration of 0.1-0.2 M. Place the flask in an ice bath and stir for 5-10 minutes.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). For example, to a solution of the substrate in 8 mL of DCM, add 2 mL of TFA for a 20% solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. On a silica (B1680970) TLC plate, the deprotected amine product will have a lower Rf value (be more polar) than the Boc-protected starting material. For LC-MS analysis, a small aliquot of the reaction mixture should be diluted and injected to observe the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

  • Work-up (TFA Salt): Once the reaction is complete (typically 1-2 hours), remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL). The resulting product will be the TFA salt of the amine, which can often be used directly in subsequent steps.

  • Work-up (Free Amine - Optional): To obtain the free amine, dissolve the residue from step 5 in DCM. Wash the organic layer with saturated NaHCO₃ solution until the aqueous layer is basic (caution: CO₂ evolution). Then, wash with brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.

Mild Protocol: HCl in 1,4-Dioxane

This protocol is recommended if the standard protocol results in significant cleavage of the benzyl ester.

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Boc-C1-PEG3-C4-OBn in a minimal amount of 1,4-dioxane.

  • Addition of HCl: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents relative to the substrate).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS as described in the standard protocol. The reaction time may be longer than with TFA.

  • Work-up: Once the reaction is complete (typically 1-4 hours), remove the solvent and excess HCl under reduced pressure using a rotary evaporator. The resulting product will be the HCl salt of the amine.

Visualizations

Boc Deprotection Reaction Scheme

cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Boc_PEG_OBn Boc-C1-PEG3-C4-OBn Amine_PEG_OBn H2N-C1-PEG3-C4-OBn Boc_PEG_OBn->Amine_PEG_OBn Acidic Deprotection Byproducts CO2 + Isobutylene Boc_PEG_OBn->Byproducts Acid TFA or HCl

Caption: Chemical transformation during Boc deprotection.

Experimental Workflow for Boc Deprotection

G start Start: Boc-C1-PEG3-C4-OBn dissolve Dissolve in Anhydrous Solvent (DCM or Dioxane) start->dissolve cool Cool to 0 °C (for TFA protocol) dissolve->cool add_acid Add Acid (TFA or HCl/Dioxane) cool->add_acid react Stir at 0 °C to RT add_acid->react monitor Monitor Reaction (TLC, LC-MS) react->monitor workup Work-up: Evaporate Volatiles monitor->workup Reaction Complete neutralize Optional: Neutralize with NaHCO3 (for free amine) workup->neutralize isolate Isolate Product: Amine Salt or Free Amine workup->isolate Isolate as Salt neutralize->isolate end End: H2N-C1-PEG3-C4-OBn isolate->end

Caption: Step-by-step experimental workflow.

References

Method

Application Notes and Protocols for Amide Bond Formation with Boc-C1-PEG3-C4-OBn in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteas...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of specific proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule, such as solubility and cell permeability.

Polyethylene (B3416737) glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility and provide optimal spacing between the two ligands.[1][2] This application note provides a detailed guide on the use of the Boc-C1-PEG3-C4-OBn linker in PROTAC synthesis, with a specific focus on the crucial amide bond formation step. We will use the synthesis of SGK3-PROTAC1, a selective degrader of the SGK3 kinase, as a case study to provide concrete experimental protocols and data.[1][2][3]

The Role of Boc-C1-PEG3-C4-OBn in PROTAC Synthesis

The Boc-C1-PEG3-C4-OBn linker is a versatile building block for PROTAC synthesis. Its key features include:

  • Boc-protected amine: The tert-butyloxycarbonyl (Boc) protecting group allows for a controlled, stepwise synthesis. It is stable under various reaction conditions and can be readily removed under acidic conditions to reveal a primary amine for subsequent amide bond formation.

  • PEG3 spacer: The three-unit polyethylene glycol chain enhances the aqueous solubility of the PROTAC and provides flexibility, which is often crucial for the formation of a productive ternary complex.

  • C4 alkyl chain: The butyl chain provides additional length and can influence the binding orientation of the ligands.

  • Benzyl-protected carboxylic acid (OBn): The benzyl (B1604629) ester protects the carboxylic acid functionality, which can be deprotected via hydrogenation to allow for amide bond formation with the other ligand of the PROTAC.

Experimental Protocols

This section details the protocols for the key steps in the synthesis of a PROTAC using the Boc-C1-PEG3-C4-OBn linker, leading to the formation of an amide bond. The synthesis of SGK3-PROTAC1 will be used as a representative example.

Diagram of the Overall Synthetic Workflow

G cluster_0 Synthesis of Amine-Functionalized Warhead cluster_1 Final PROTAC Assembly A Boc-C1-PEG3-C4-OBn B Hydrogenation (H2, Pd/C) A->B C Boc-C1-PEG3-C4-OH B->C D Amide Coupling (Warhead-NH2, HATU, DIPEA) C->D E Boc-Linker-Warhead D->E F Boc Deprotection (TFA) E->F G H2N-Linker-Warhead F->G H Amide Coupling (E3 Ligase Ligand-COOH, HATU, DIPEA) G->H I Final PROTAC H->I

Caption: Synthetic workflow for PROTAC assembly.

Step 1: Deprotection of the Benzyl Ester

This protocol describes the removal of the benzyl (Bn) protecting group from Boc-C1-PEG3-C4-OBn to yield the free carboxylic acid.

Materials:

Procedure:

  • Dissolve Boc-C1-PEG3-C4-OBn in an appropriate solvent such as methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude Boc-C1-PEG3-C4-OH. This product is often used in the next step without further purification.

Step 2: Amide Bond Formation with an Amine-Functionalized Warhead

This protocol details the coupling of the deprotected linker (Boc-C1-PEG3-C4-OH) with an amine-containing warhead (POI ligand).

Materials:

  • Boc-C1-PEG3-C4-OH

  • Amine-functionalized warhead (e.g., SGK3 inhibitor)

  • Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Tertiary amine base (e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA))

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve the amine-functionalized warhead in anhydrous DMF.

  • To this solution, add Boc-C1-PEG3-C4-OH (typically 1.0-1.2 equivalents).

  • Add the peptide coupling reagent (e.g., HATU, 1.2 equivalents) and the tertiary amine base (e.g., DIPEA, 2-3 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by LC-MS. The reaction is typically complete within 2-16 hours.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Boc-protected linker-warhead conjugate.

Step 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the terminal amine for the final coupling step.

Materials:

  • Boc-protected linker-warhead conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected linker-warhead conjugate in DCM.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting amine-linker-warhead TFA salt is often used directly in the next step without further purification. If necessary, the free amine can be obtained by neutralization with a mild base.

Step 4: Final Amide Bond Formation with an E3 Ligase Ligand

This protocol details the final amide coupling between the deprotected amine-linker-warhead and a carboxylic acid-functionalized E3 ligase ligand (e.g., a VHL or CRBN ligand).

Materials:

  • Amine-linker-warhead TFA salt

  • Carboxylic acid-functionalized E3 ligase ligand

  • Peptide coupling reagent (e.g., HATU)

  • Anhydrous DMF

  • Tertiary amine base (e.g., DIPEA)

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid-functionalized E3 ligase ligand in anhydrous DMF.

  • Add the peptide coupling reagent (e.g., HATU, 1.2 equivalents) and the tertiary amine base (e.g., DIPEA, 3-4 equivalents, to both activate the carboxylic acid and neutralize the TFA salt).

  • Stir the mixture for a few minutes to pre-activate the carboxylic acid.

  • Add a solution of the amine-linker-warhead TFA salt in a minimal amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Once the reaction is complete, work up the reaction as described in Step 2.

  • Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC) to obtain the highly pure compound.

Quantitative Data Summary

The following table summarizes representative yields for the key steps in the synthesis of a PROTAC using a Boc-C1-PEG3-C4-linker, based on literature precedents for similar synthetic routes. Actual yields may vary depending on the specific substrates and reaction conditions.

StepStarting MaterialProductReagentsTypical Yield (%)
1. Benzyl DeprotectionBoc-C1-PEG3-C4-OBnBoc-C1-PEG3-C4-OHH₂, 10% Pd/C>95
2. Amide Coupling (Warhead)Boc-C1-PEG3-C4-OHBoc-Linker-WarheadWarhead-NH₂, HATU, DIPEA60-80
3. Boc DeprotectionBoc-Linker-WarheadH₂N-Linker-WarheadTFA, DCM>95 (crude)
4. Final Amide Coupling (E3 Ligand)H₂N-Linker-WarheadFinal PROTACE3 Ligand-COOH, HATU, DIPEA40-60

PROTAC Mechanism of Action and Relevant Signaling Pathway

The synthesized PROTAC, SGK3-PROTAC1, targets the SGK3 kinase for degradation. SGK3 is a component of the PI3K signaling pathway and has been implicated in promoting cancer cell survival and resistance to therapies that target PI3K or AKT.

Diagram of the PROTAC-Mediated Degradation of SGK3

G PROTAC SGK3-PROTAC1 Ternary Ternary Complex (SGK3-PROTAC-VHL) PROTAC->Ternary SGK3 SGK3 (Target Protein) SGK3->Ternary E3 E3 Ligase (VHL) E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Ub Ubiquitin Proteasome Proteasome PolyUb->Proteasome Degradation Degradation of SGK3 Proteasome->Degradation

Caption: PROTAC-mediated degradation of SGK3.

Diagram of the SGK3 Signaling Pathway

The degradation of SGK3 by the PROTAC disrupts downstream signaling that promotes cell survival and proliferation. A key pathway involves the phosphorylation and inactivation of GSK3β, leading to the stabilization and nuclear translocation of β-catenin, which then activates target gene transcription.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus PI3K PI3K SGK3 SGK3 PI3K->SGK3 Activates GSK3b GSK3β SGK3->GSK3b Phosphorylates & Inactivates pGSK3b p-GSK3β (Inactive) beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates PROTAC SGK3-PROTAC1 PROTAC->SGK3 Induces Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Transcription Target Gene Transcription (Proliferation, Survival) TCF_LEF->Transcription

Caption: Simplified SGK3 signaling pathway.

Conclusion

The Boc-C1-PEG3-C4-OBn linker is a valuable tool for the synthesis of PROTACs, offering a balance of hydrophilicity and length that can be critical for achieving potent and selective protein degradation. The protocols outlined in this application note provide a robust framework for the incorporation of this linker into a PROTAC synthesis workflow, particularly for the crucial amide bond formation steps. By following these detailed procedures, researchers can efficiently synthesize novel PROTACs for the targeted degradation of proteins of interest in drug discovery and chemical biology research.

References

Application

Application Notes and Protocols: Experimental Conditions for Benzyl (OBn) Group Deprotection

For Researchers, Scientists, and Drug Development Professionals Introduction The benzyl (B1604629) (Bn) group is a widely utilized protecting group for hydroxyl functions in organic synthesis, prized for its stability ac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyl (B1604629) (Bn) group is a widely utilized protecting group for hydroxyl functions in organic synthesis, prized for its stability across a broad spectrum of reaction conditions. Its removal, or deprotection, is a critical step in the synthesis of complex molecules, including pharmaceuticals and natural products. The selection of an appropriate deprotection method is contingent upon the substrate's sensitivity to the reaction conditions and the presence of other functional groups. This document provides detailed protocols and comparative data for the most common and effective methods for O-benzyl group deprotection.

Deprotection Methodologies

The cleavage of a benzyl ether can be accomplished through several distinct strategies, primarily categorized as reductive, acidic, or oxidative methods.

  • Catalytic Hydrogenolysis: This is the most common and generally mildest method for benzyl group removal. It involves the use of a metal catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.[1][2]

  • Catalytic Transfer Hydrogenation: A convenient alternative to using flammable hydrogen gas, this method employs a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or formic acid, in the presence of a catalyst.[3][4][5]

  • Acid-Catalyzed Cleavage: Strong Lewis or Brønsted acids can effect the cleavage of benzyl ethers. This method is suitable for substrates that are stable to acidic conditions but may be sensitive to hydrogenation.

  • Oxidative Deprotection: Oxidizing agents, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), can be used to remove benzyl groups, particularly in molecules containing functionalities susceptible to reduction.

Comparative Data of Deprotection Methods

The following table summarizes typical experimental conditions and outcomes for the deprotection of O-benzyl ethers, offering a comparative overview of the primary methods. Note that optimal conditions are substrate-dependent and may require empirical optimization.

MethodReagents & CatalystSolventTemperature (°C)Reaction TimeTypical Yield (%)
Catalytic Hydrogenolysis H₂ (gas, 1 atm), 10% Pd/C (10 mol%)MeOH, EtOH, EtOAc, or THFRoom Temperature1 - 24 h>90
Catalytic Transfer Hydrogenation Ammonium Formate (5 equiv.), 10% Pd/CMethanol (B129727)Reflux0.5 - 2 h85 - 98
Lewis Acid Cleavage Boron Tribromide (BBr₃) (1-3 equiv.)Dichloromethane (DCM)-78 to Room Temperature1 - 6 h70 - 95
Oxidative Deprotection DDQ (1.5-2.5 equiv.)Dichloromethane/H₂ORoom Temperature1 - 12 h80 - 95

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Palladium on Carbon and Hydrogen Gas

This protocol outlines a general and widely applicable procedure for O-debenzylation using hydrogen gas.

Materials:

  • Benzyl-protected substrate (1.0 mmol)

  • 10% Palladium on Carbon (Pd/C) (10-20 mol% Pd)

  • Methanol (MeOH) or Ethanol (B145695) (EtOH) (10-20 mL)

  • Hydrogen gas (H₂) balloon

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the benzyl-protected substrate (1.0 mmol) in a suitable solvent such as methanol or ethanol (10-20 mL).

  • Carefully add 10% Pd/C catalyst.

  • Seal the flask with a septum and purge the flask by evacuating and backfilling with hydrogen gas three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen and flush the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Caution: The Pd/C catalyst is pyrophoric; do not allow the filter cake to dry. Quench the catalyst on the Celite with water before disposal.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product, which can be purified further if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol provides a convenient alternative to the use of flammable hydrogen gas.

Materials:

  • Benzyl-protected substrate (1.0 mmol)

  • 10% Palladium on Carbon (Pd/C) (equal weight to substrate)

  • Anhydrous Ammonium Formate (5.0 mmol, 5 equiv.)

  • Anhydrous Methanol (MeOH) (10 mL)

  • Celite®

Procedure:

  • In a round-bottom flask, suspend the benzyl-protected substrate (1.0 mmol) and 10% Pd/C in anhydrous methanol (10 mL).

  • To the stirred suspension, add anhydrous ammonium formate (5.0 mmol) in one portion.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC; reactions are often complete within 30 minutes.

  • After completion, cool the mixture to room temperature.

  • Remove the catalyst by filtration through a pad of Celite®, washing the pad with methanol.

  • Concentrate the combined filtrate under reduced pressure to yield the crude product.

Protocol 3: Acid-Catalyzed Cleavage using Boron Tribromide (BBr₃)

This method is effective for cleaving benzyl ethers but requires careful handling of the corrosive and moisture-sensitive reagent.

Materials:

  • Benzyl-protected substrate (1.0 mmol)

  • Boron Tribromide (BBr₃) (1.0 M solution in DCM, 1-3 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the benzyl-protected substrate (1.0 mmol) in anhydrous DCM (10-20 mL) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the BBr₃ solution dropwise to the stirred reaction mixture.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 1-5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Oxidative Deprotection using DDQ

This protocol is particularly useful for substrates with functional groups sensitive to reductive conditions.

Materials:

  • Benzyl-protected substrate (1.0 mmol)

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.5-2.5 equiv.)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the benzyl-protected substrate (1.0 mmol) in a mixture of DCM and water (e.g., 18:1 v/v).

  • Add DDQ (1.5-2.5 equiv.) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC. The reaction may sometimes benefit from photoirradiation with a long-wavelength UV lamp.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to remove the DDQ byproducts.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_end Product Start O-Benzyl Protected Compound Reductive Reductive (e.g., Hydrogenolysis) Start->Reductive H₂, Pd/C or NH₄HCO₂, Pd/C Acidic Acidic (e.g., BBr3) Start->Acidic BBr₃ Oxidative Oxidative (e.g., DDQ) Start->Oxidative DDQ End Deprotected Alcohol Reductive->End Acidic->End Oxidative->End

Caption: General workflow for O-benzyl group deprotection.

Catalytic_Hydrogenolysis_Pathway cluster_reactants Reactants cluster_process Catalytic Cycle cluster_products Products Substrate R-OBn Adsorption Adsorption of Substrate and H₂ Substrate->Adsorption H2 H₂ H2->Adsorption Catalyst Pd/C Surface Catalyst->Adsorption Dissociation Dissociative Chemisorption of H₂ to form Pd-H Adsorption->Dissociation Cleavage Cleavage of C-O bond Dissociation->Cleavage Desorption Desorption of Products Cleavage->Desorption Desorption->Catalyst Regenerated Catalyst Alcohol R-OH Desorption->Alcohol Toluene Toluene Desorption->Toluene

Caption: Mechanism of catalytic hydrogenolysis for OBn deprotection.

References

Method

Application Notes: Utilizing Boc-C1-PEG3-C4-OBn for Cell-Based Protein Degradation Assays

Introduction Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins rather than simply inhibiting them. Proteolysis-targeting chimeras (P...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins rather than simply inhibiting them. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology.[1][2] These molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[3] The choice of linker is critical in PROTAC design, influencing the molecule's solubility, permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.

Boc-C1-PEG3-C4-OBn is a versatile linker building block used in the synthesis of PROTACs.[4] Its structure incorporates a Boc-protected amine for sequential synthesis, a polyethylene (B3416737) glycol (PEG) moiety to enhance solubility and pharmacokinetic properties, and a benzyl-protected carboxylic acid for conjugation to a ligand. This application note provides a detailed protocol for the use of PROTACs synthesized with a Boc-C1-PEG3-C4-OBn-derived linker in cell-based degradation assays, using SGK3-PROTAC1 as a prime example. SGK3-PROTAC1 is a degrader of the SGK3 kinase, which has been implicated in cancer cell survival and resistance to therapy.

Core Application: Quantifying Target Protein Degradation

The primary application of a PROTAC synthesized using the Boc-C1-PEG3-C4-OBn linker is to induce and quantify the degradation of a specific target protein in a cellular context. This is typically achieved by treating cultured cells with the PROTAC and subsequently measuring the remaining levels of the target protein. Western blotting is a common and robust method for this quantification. Key parameters derived from these experiments are the DC50 (the concentration of the PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation achieved).

Data Presentation: Degradation Efficiency of SGK3-PROTAC1

The following tables summarize the quantitative data on the degradation of SGK3 by SGK3-PROTAC1, a PROTAC synthesized using a linker derived from a Boc-protected PEG3 structure.

Table 1: Time-Dependent Degradation of Endogenous SGK3

Treatment Time (hours)SGK3 Protein Level (% of Control)
0100
250
820

Data from experiments treating cells with 0.3 µM SGK3-PROTAC1.

Table 2: Dose-Dependent Degradation of Endogenous SGK3

SGK3-PROTAC1 Concentration (µM)SGK3 Protein Level (% of Control)
0 (DMSO)100
0.1Degradation Observed
0.3Significant Degradation

Cells were treated for 8 hours.

Experimental Protocols

This section provides a detailed methodology for a cell-based degradation assay using a PROTAC synthesized with the Boc-C1-PEG3-C4-OBn linker, exemplified by SGK3-PROTAC1.

Materials
  • Cell Lines: ZR-75-1 or CAMA-1 breast cancer cell lines

  • PROTAC: SGK3-PROTAC1 (synthesized using a Boc-C1-PEG3-C4-OBn derived linker)

  • Vehicle Control: Dimethyl sulfoxide (B87167) (DMSO)

  • Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • Protein Quantification Assay: BCA protein assay kit

  • SDS-PAGE reagents and equipment

  • Western Blotting reagents and equipment: PVDF membrane, blocking buffer (5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-SGK3, anti-GAPDH), HRP-conjugated secondary antibodies, and chemiluminescent substrate.

Protocol: Western Blot for PROTAC-Induced Degradation
  • Cell Seeding: Seed ZR-75-1 or CAMA-1 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment:

    • For time-course experiments, treat cells with a fixed concentration of SGK3-PROTAC1 (e.g., 0.3 µM) for various time points (e.g., 0, 2, 4, 8, 24 hours). Include a DMSO-treated control for each time point.

    • For dose-response experiments, treat cells with increasing concentrations of SGK3-PROTAC1 (e.g., 0.01, 0.1, 0.3, 1, 3 µM) for a fixed time (e.g., 8 hours). Include a DMSO-treated control.

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant to a new tube.

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein (anti-SGK3) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate to the membrane.

    • Capture the signal using a digital imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Visualizations

Signaling Pathway

PROTAC_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., SGK3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow

Experimental_Workflow start Start seed_cells Seed Cells in 6-well plates start->seed_cells treat_cells Treat cells with PROTAC (or DMSO control) seed_cells->treat_cells lyse_cells Lyse cells and collect supernatant treat_cells->lyse_cells quantify_protein Quantify protein concentration (BCA assay) lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page western_blot Western Blot (Transfer to PVDF membrane) sds_page->western_blot antibody_incubation Antibody Incubation (Primary and Secondary) western_blot->antibody_incubation detection Chemiluminescent Detection antibody_incubation->detection analysis Densitometry and Data Analysis detection->analysis end End analysis->end

Caption: Workflow for cell-based degradation assay.

References

Application

Application Notes and Protocols for the Analytical Characterization of PROTACs Containing a Boc-C1-PEG3-C4-OBn Linker

For Researchers, Scientists, and Drug Development Professionals Introduction Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate unwanted proteins by coopti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate unwanted proteins by coopting the cell's natural protein disposal system.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2][3][4][5] The linker plays a critical role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.

This document provides a comprehensive guide to the analytical characterization of PROTACs, with a specific focus on those synthesized using the Boc-C1-PEG3-C4-OBn linker. This linker, characterized by a polyethylene (B3416737) glycol (PEG) chain, offers a balance of hydrophilicity and defined length, which can be advantageous for optimizing PROTAC properties. The protocols and data presented herein are intended to serve as a practical resource for researchers engaged in the development and validation of novel PROTAC-based therapeutics.

PROTAC Mechanism of Action

PROTACs mediate the degradation of a target protein through a catalytic cycle. The key steps involve the formation of a ternary complex, ubiquitination of the target protein, and subsequent recognition and degradation by the proteasome.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Analytical Characterization Workflow

A systematic analytical workflow is essential to ensure the identity, purity, and functional activity of a synthesized PROTAC. This typically involves a combination of chromatographic, spectrometric, and biophysical techniques.

PROTAC_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_functional Functional Characterization Synthesis PROTAC Synthesis (with Boc-C1-PEG3-C4-OBn linker) Purification Purification (e.g., HPLC) Synthesis->Purification HPLC Purity & Identity (HPLC) Purification->HPLC MS Identity Confirmation (HRMS) Purification->MS NMR Structural Verification (NMR) Purification->NMR Ternary_Complex Ternary Complex Formation (e.g., SPR, ITC, NanoBRET) HPLC->Ternary_Complex MS->Ternary_Complex NMR->Ternary_Complex Degradation Protein Degradation Assay (e.g., Western Blot, In-Cell Western) Ternary_Complex->Degradation

Caption: General experimental workflow for PROTAC characterization.

Experimental Protocols and Data Presentation

Disclaimer: The following quantitative data is for illustrative purposes only and represents typical results for a PROTAC molecule. It is not derived from publicly available data for a specific PROTAC containing the Boc-C1-PEG3-C4-OBn linker.

Purity and Identity Determination by HPLC and HRMS

High-Performance Liquid Chromatography (HPLC) is employed to assess the purity of the synthesized PROTAC, while High-Resolution Mass Spectrometry (HRMS) confirms its molecular weight and elemental composition.

Protocol: HPLC Analysis

  • System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the PROTAC in DMSO to a final concentration of 1 mg/mL.

Protocol: HRMS Analysis

  • System: Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap Mass Spectrometer or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 150-2000.

  • Resolution: 120,000.

  • Sheath Gas Flow Rate: 40 units.

  • Aux Gas Flow Rate: 10 units.

  • Capillary Temperature: 320 °C.

  • Sample Infusion: Introduce the sample dissolved in a suitable solvent (e.g., Acetonitrile/Water with 0.1% Formic Acid) via direct infusion or coupled with LC.

Illustrative Data:

ParameterResult
Purity (HPLC @ 254 nm) >98%
Retention Time (HPLC) 7.85 min
Molecular Formula CxHyNzOwSv
Calculated [M+H]+ m/z (e.g., 950.4567)
Observed [M+H]+ m/z (e.g., 950.4562)
Mass Error < 5 ppm
Structural Verification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the unambiguous structural elucidation of the PROTAC molecule, confirming the connectivity of the POI ligand, the E3 ligase ligand, and the Boc-C1-PEG3-C4-OBn linker.

Protocol: 1H and 13C NMR

  • Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve 5-10 mg of the PROTAC in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • 1H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to the residual solvent peak.

  • 13C NMR: Acquire proton-decoupled spectra. Chemical shifts are reported in ppm relative to the solvent peak.

  • 2D NMR: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to confirm the full structure and assignments.

Illustrative Data:

NucleusCharacteristic Chemical Shifts (ppm)
1H NMR Signals corresponding to aromatic protons of the POI and E3 ligase ligands, characteristic peaks for the PEG linker (e.g., 3.5-3.7 ppm), Boc protecting group (e.g., ~1.4 ppm), and benzyl (B1604629) group (e.g., ~7.3 ppm and ~5.1 ppm).
13C NMR Resonances for carbonyls, aromatic carbons, aliphatic carbons of the ligands, and characteristic peaks for the PEG linker carbons (e.g., ~70 ppm).
Ternary Complex Formation Analysis

The ability of a PROTAC to induce the formation of a stable ternary complex is a prerequisite for its degradative activity. Several biophysical techniques can be used to characterize the formation and stability of this complex.

Protocol: Surface Plasmon Resonance (SPR)

  • System: Cytiva Biacore T200 or equivalent.

  • Immobilization: Immobilize the biotinylated E3 ligase (e.g., VHL or Cereblon complex) on a streptavidin-coated sensor chip.

  • Binding Analysis:

    • Inject the PROTAC at various concentrations over the E3 ligase surface to measure the binary interaction (PROTAC-E3).

    • In a separate experiment, inject the POI over a reference surface.

    • To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the POI at various concentrations over the immobilized E3 ligase surface.

  • Data Analysis: Fit the sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the dissociation constants (KD) for binary and ternary interactions. The cooperativity factor (α) can be calculated as the ratio of the binary KD values to the ternary KD.

Illustrative Data:

InteractionDissociation Constant (KD)
PROTAC - E3 Ligase50 nM
PROTAC - POI100 nM
Ternary Complex (POI-PROTAC-E3)10 nM
Cooperativity (α) 5

A cooperativity factor (α) greater than 1 indicates positive cooperativity, meaning the binding of one protein partner enhances the affinity for the other.

In-Cell Protein Degradation Assay

The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context. Western blotting is a standard method to quantify the reduction in POI levels.

Protocol: Western Blot Analysis

  • Cell Culture and Treatment:

    • Plate cells (e.g., a human cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the POI overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification:

    • Visualize the protein bands using a chemiluminescence substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Illustrative Data:

ParameterValue
DC50 25 nM
Dmax >90%

Conclusion

The analytical characterization of PROTACs is a multi-faceted process that is critical for advancing these promising molecules through the drug discovery pipeline. The protocols and illustrative data provided in these application notes offer a framework for the comprehensive evaluation of PROTACs containing the Boc-C1-PEG3-C4-OBn linker. By systematically assessing the purity, identity, structural integrity, and functional activity, researchers can gain the necessary insights to optimize PROTAC design and select lead candidates for further development.

References

Method

Application of Boc-C1-PEG3-C4-OBn in the Development of Novel PROTACs

For Researchers, Scientists, and Drug Development Professionals Introduction Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the body's natural protein dis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein. The choice of linker impacts crucial properties such as solubility, cell permeability, and the overall efficacy of the PROTAC.

This document details the application of Boc-C1-PEG3-C4-OBn , a versatile polyethylene (B3416737) glycol (PEG)-based linker, in the development of novel PROTACs. We provide comprehensive application notes, detailed experimental protocols, and data presentation to guide researchers in utilizing this linker for their targeted protein degradation studies. A notable example of a PROTAC synthesized using this linker is PROTAC SGK3 degrader-1 (SGK3-PROTAC1) , a potent and selective degrader of the SGK3 kinase.

Boc-C1-PEG3-C4-OBn: A Key Building Block for PROTAC Synthesis

Boc-C1-PEG3-C4-OBn is an alkyl/ether-based PROTAC linker featuring a Boc-protected amine and a benzyl-protected carboxylic acid. This structure allows for a sequential and controlled synthesis of PROTACs. The PEG component enhances the solubility and can influence the cell permeability of the final PROTAC molecule. The orthogonal protecting groups (Boc and OBn) enable the selective deprotection and coupling of the target protein ligand and the E3 ligase ligand in a stepwise manner.

Application Example: PROTAC SGK3 Degrader-1

PROTAC SGK3 degrader-1 is a von Hippel-Lindau (VHL) E3 ligase-recruiting PROTAC that selectively targets the SGK3 kinase for degradation.[1][2][3][4][5] SGK3 is a member of the serum/glucocorticoid-regulated kinase family and is a component of the PI3K signaling pathway, playing a significant role in cancer cell proliferation, survival, and resistance to therapies such as PI3K and Akt inhibitors.

Components of PROTAC SGK3 Degrader-1:

  • Target Protein Ligand: 308-R, an inhibitor of SGK3.

  • E3 Ligase Ligand: VH032, a ligand for the VHL E3 ubiquitin ligase.

  • Linker: Derived from Boc-C1-PEG3-C4-OBn.

Quantitative Data for PROTAC SGK3 Degrader-1

The efficacy of PROTAC SGK3 degrader-1 has been demonstrated in various studies. The key quantitative parameters are summarized in the table below.

ParameterValueCell Line(s)Reference(s)
DC50 < 100 nMHEK293
Degradation 50% at 0.3 µMHEK293
Time to 50% Degradation 2 hoursHEK293
Dmax 80%HEK293
Time to Dmax 8 hoursHEK293

Signaling Pathway and PROTAC Mechanism of Action

SGK3 is a downstream effector of the PI3K signaling pathway. Its degradation by PROTAC SGK3 degrader-1 leads to the inhibition of downstream signaling, including the phosphorylation of its substrate NDRG1.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC SGK3 Degrader-1 SGK3 SGK3 (POI) PROTAC->SGK3 Binds VHL VHL (E3 Ligase) PROTAC->VHL Binds Ternary_Complex SGK3-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex SGK3->Ternary_Complex VHL->Ternary_Complex Ub_SGK3 Ubiquitinated SGK3 Ternary_Complex->Ub_SGK3 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_SGK3->Proteasome Recruitment Degraded_SGK3 Degraded SGK3 (Peptides) Proteasome->Degraded_SGK3 Degradation

PROTAC-mediated degradation of SGK3.

SGK3_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits SGK3 SGK3 PDK1->SGK3 Phosphorylates & Activates NDRG1 NDRG1 SGK3->NDRG1 Phosphorylates pNDRG1 p-NDRG1 NDRG1->pNDRG1 Cell_Survival Cell Proliferation & Survival pNDRG1->Cell_Survival PROTAC PROTAC SGK3 Degrader-1 PROTAC->SGK3 Induces Degradation

Simplified SGK3 signaling pathway.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using Boc-C1-PEG3-C4-OBn and for the evaluation of its degradation activity.

Protocol 1: Synthesis of an Amide-Linked PROTAC using Boc-C1-PEG3-C4-OBn

This protocol describes a representative synthesis where the VHL ligand is first coupled to the linker, followed by deprotection and coupling of the target protein ligand.

Step 1: Coupling of VHL Ligand to Boc-C1-PEG3-C4-OBn

  • OBn Deprotection: Dissolve Boc-C1-PEG3-C4-OBn in a suitable solvent (e.g., methanol (B129727) or ethyl acetate). Add a palladium catalyst (e.g., 10% Pd/C) and subject the mixture to hydrogenation (H₂ balloon or Parr shaker) at room temperature until the reaction is complete (monitored by LC-MS). Filter off the catalyst and concentrate the solvent to yield Boc-C1-PEG3-C4-OH.

  • Amide Coupling: Dissolve the VHL ligand (containing a free amine, e.g., VH032 amine) (1.0 eq) and Boc-C1-PEG3-C4-OH (1.1 eq) in anhydrous DMF. Add a coupling agent such as HATU (1.2 eq) and a base such as DIPEA (3.0 eq). Stir the reaction at room temperature overnight.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Boc-protected VHL-linker intermediate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected VHL-linker intermediate in a 1:1 mixture of DCM and TFA.

  • Stir the reaction at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine-TFA salt is often used in the next step without further purification.

Step 3: Coupling of Target Protein Ligand

  • Dissolve the target protein ligand with a carboxylic acid handle (e.g., a derivative of 308-R) (1.0 eq) in anhydrous DMF.

  • Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq) and stir for 15 minutes to activate the carboxylic acid.

  • Add the deprotected VHL-linker amine salt (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final PROTAC product by preparative HPLC.

PROTAC_Synthesis_Workflow Start Boc-C1-PEG3-C4-OBn Step1 1. OBn Deprotection (H₂, Pd/C) Start->Step1 Intermediate1 Boc-C1-PEG3-C4-OH Step1->Intermediate1 Step2 2. Amide Coupling (HATU, DIPEA) Intermediate1->Step2 VHL_Ligand VHL Ligand (Amine) VHL_Ligand->Step2 Intermediate2 Boc-Linker-VHL Step2->Intermediate2 Step3 3. Boc Deprotection (TFA) Intermediate2->Step3 Intermediate3 Amine-Linker-VHL Step3->Intermediate3 Step4 4. Amide Coupling (HATU, DIPEA) Intermediate3->Step4 POI_Ligand POI Ligand (Acid) POI_Ligand->Step4 Final_PROTAC Final PROTAC Step4->Final_PROTAC

General workflow for PROTAC synthesis.
Protocol 2: Western Blotting for Protein Degradation

This protocol outlines the steps to assess the degradation of the target protein following treatment with the PROTAC.

  • Cell Culture and Treatment: Seed cells (e.g., HEK293, CAMA-1, or ZR-75-1) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0, 10, 30, 100, 300, 1000 nM) for a specified time (e.g., 8 or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-SGK3) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 3: Determination of DC₅₀ and Dₘₐₓ
  • Experiment Setup: Follow the procedure in Protocol 2, using a wide range of PROTAC concentrations.

  • Data Analysis:

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism) to determine the DC₅₀ (the concentration at which 50% of the target protein is degraded).

    • The Dₘₐₓ is the maximum degradation percentage observed at the plateau of the dose-response curve.

Conclusion

Boc-C1-PEG3-C4-OBn is a valuable and versatile linker for the synthesis of PROTACs. Its properties facilitate a modular and controlled synthetic approach, leading to the development of potent and selective protein degraders like SGK3-PROTAC1. The provided protocols and data serve as a comprehensive guide for researchers aiming to utilize this linker in their drug discovery efforts to target and eliminate disease-relevant proteins. The ability to systematically synthesize and evaluate PROTACs with well-defined linkers is crucial for advancing the field of targeted protein degradation.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Boc-C1-PEG3-C4-OBn Conjugation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-C1-PEG3-C4-OBn in conjugation reactio...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-C1-PEG3-C4-OBn in conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is Boc-C1-PEG3-C4-OBn and what is it used for?

A1: Boc-C1-PEG3-C4-OBn is a chemical linker molecule.[1][2] It features a Boc-protected amine, a PEG3 (polyethylene glycol) spacer, and a carboxylic acid protected as a benzyl (B1604629) ester (OBn). It is commonly used as a PROTAC (Proteolysis Targeting Chimera) linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[1][2]

Q2: What are the key functional groups on this molecule I need to be aware of for conjugation?

A2: There are three key parts to this molecule:

  • Boc (tert-Butyloxycarbonyl) group: This protects an amine. It is stable to most bases and nucleophiles but is readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[3]

  • OBn (benzyl ester) group: This protects a carboxylic acid. It is typically removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst).

  • The "free" end: Once one of the protecting groups is removed, it reveals a reactive functional group (an amine or a carboxylic acid) ready for conjugation.

Q3: What is the most common conjugation strategy for this linker?

A3: The most common strategy involves deprotecting the OBn ester to reveal the carboxylic acid, which is then activated and reacted with a primary amine on the target molecule. This is typically achieved using carbodiimide (B86325) chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

Q4: What is the optimal pH for an EDC/NHS coupling reaction with this linker?

A4: EDC/NHS coupling is a two-step process with different optimal pH ranges for each step:

  • Carboxyl Activation (with EDC/NHS): This step is most efficient in an acidic environment, typically between pH 4.5 and 6.0 . A common buffer for this is MES (2-(N-morpholino)ethanesulfonic acid).

  • Amine Coupling: The reaction of the activated NHS-ester with the primary amine on your target molecule is most efficient at a pH of 7.0 to 8.5 . Phosphate-buffered saline (PBS) at pH 7.2-7.5 is frequently used for this step.

Q5: What solvents are recommended for reactions with this linker?

A5: The choice of solvent depends on the solubility of your substrate. For the coupling reaction, polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are common. When performing aqueous EDC/NHS chemistry, ensure your buffers do not contain primary amines (like Tris or glycine) or carboxylates (like acetate), as they will compete in the reaction.

Troubleshooting Guide

Problem 1: Low or No Conjugation Yield

If you are observing a low yield of your desired conjugate, consider the following potential causes and solutions.

Potential Cause Recommended Solution
Inefficient Carboxyl Activation Verify the pH of the activation step is between 4.5 and 6.0. Use freshly prepared EDC and NHS/sulfo-NHS. These reagents are moisture-sensitive and can hydrolyze over time. Consider using sulfo-NHS for improved solubility in aqueous buffers.
Hydrolysis of Activated Ester The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH. After activation, introduce the amine-containing molecule as soon as possible.
Sub-optimal pH for Amine Coupling Ensure the pH for the coupling step is between 7.0 and 8.5 to facilitate the nucleophilic attack by the primary amine.
Steric Hindrance The PEG linker, while improving solubility, can sometimes cause steric hindrance. Try increasing the reaction time or temperature (e.g., from 4°C overnight to room temperature for 2-4 hours). Be cautious, as higher temperatures can increase the risk of side reactions.
Competing Nucleophiles in Buffer Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the activated linker. Use non-reactive buffers like MES, PBS, or Borate.
Issues with Protecting Groups Ensure the OBn group was fully removed before the coupling reaction. Confirm deprotection using analytical methods like Mass Spectrometry (MS) or NMR.
Problem 2: Product Precipitation During Reaction
Potential Cause Recommended Solution
Poor Solubility of Reactants The PEG linker is designed to enhance solubility, but aggregation can still occur, especially with hydrophobic molecules. Consider adding a co-solvent like DMF or DMSO. Perform a buffer exchange to ensure your molecule is stable in the chosen reaction buffer.
High Reagent Concentration Very high concentrations of EDC can sometimes cause precipitation. If using a large excess, try reducing the concentration.
pH-induced Aggregation Changes in pH during the activation and coupling steps can cause proteins or other molecules to aggregate. Test the stability of your substrate at both the activation pH (4.5-6.0) and the coupling pH (7.0-8.5) beforehand.
Problem 3: Difficulty in Product Purification

Purifying PEGylated products can be challenging due to the heterogeneity of the reaction mixture.

Potential Cause Recommended Solution
Heterogeneous Product Mixture PEGylation reactions can result in a mix of unreacted starting materials, multi-conjugated species, and isomers.
Co-elution of Product and Reagents Unreacted PEG linker may be difficult to separate from the desired product.
Analytical Techniques for Purification Ion-Exchange Chromatography (IEX): This is often the method of choice. PEGylation can shield charges on the protein surface, allowing for separation based on the degree of conjugation. Size-Exclusion Chromatography (SEC): Useful for removing unreacted small molecules and can separate unPEGylated protein from PEGylated protein. However, it may not effectively separate species with different degrees of PEGylation. Hydrophobic Interaction Chromatography (HIC): Generally works poorly as PEG itself can be hydrophobic and bind to the media.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation

This protocol outlines the conjugation of the deprotected Boc-C1-PEG3-C4-OH linker to a primary amine-containing molecule (e.g., a protein).

Materials:

  • Boc-C1-PEG3-C4-OH (linker with OBn group removed)

  • Amine-containing molecule ("Substrate-NH₂")

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

Procedure:

  • Preparation: Bring all reagents and buffers to room temperature. Prepare EDC and Sulfo-NHS solutions immediately before use.

  • Linker Activation:

    • Dissolve the Boc-C1-PEG3-C4-OH linker in Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the linker solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Substrate Coupling:

    • Dissolve the Substrate-NH₂ in the Coupling Buffer.

    • Add the activated linker solution to the Substrate-NH₂ solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes to quench any unreacted NHS-esters.

  • Purification: Proceed with purification of the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or ion-exchange chromatography.

Visualizations

G cluster_0 Step 1: Activation (pH 4.5-6.0) cluster_1 Step 2: Coupling (pH 7.0-8.5) Linker_COOH Linker-COOH EDC_NHS + EDC + NHS Linker_COOH->EDC_NHS Activated_Ester Linker-NHS Ester EDC_NHS->Activated_Ester Substrate_NH2 Substrate-NH₂ Activated_Ester->Substrate_NH2 Conjugate Substrate-NH-CO-Linker Substrate_NH2->Conjugate

Caption: Workflow for a two-step EDC/NHS conjugation reaction.

G start Low Conjugation Yield Observed check_pH Is Activation pH 4.5-6.0? Is Coupling pH 7.0-8.5? start->check_pH check_pH->start [No] Adjust pH check_reagents Are EDC/NHS reagents fresh? check_pH->check_reagents [Yes] check_reagents->start [No] Use fresh reagents check_buffer Is buffer free of competing amines (Tris, Glycine)? check_reagents->check_buffer [Yes] check_buffer->start [No] Change buffer check_deprotection Was OBn deprotection complete? check_buffer->check_deprotection [Yes] increase_time Increase reaction time/temp to overcome steric hindrance check_deprotection->increase_time [Yes] purify Purify and re-characterize starting materials check_deprotection->purify [No] success Yield Improved increase_time->success purify->start

References

Optimization

Technical Support Center: Optimizing Boc-C1-PEG3-C4-OBn Coupling Reactions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the successful c...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the successful coupling of the PROTAC linker Boc-C1-PEG3-C4-OBn to an amine-containing molecule.

I. Frequently Asked Questions (FAQs)

Q1: What is the first crucial step before coupling Boc-C1-PEG3-C4-OBn?

A1: The Boc-C1-PEG3-C4-OBn linker has its carboxylic acid functional group protected as a benzyl (B1604629) ester (OBn). This OBn group must be removed to reveal the free carboxylic acid (Boc-C1-PEG3-C4-OH) before any amide coupling reaction can be performed. The most common method for this deprotection is catalytic hydrogenolysis.

Q2: Will the hydrogenolysis to remove the OBn group also remove the Boc protecting group?

A2: No, the Boc (tert-butyloxycarbonyl) group is generally stable under the conditions required for benzyl ester hydrogenolysis (e.g., using a Palladium on carbon catalyst and a hydrogen source). This allows for selective deprotection of the carboxylic acid.

Q3: Which coupling reagents are recommended for attaching the deprotected Boc-C1-PEG3-C4-OH linker to an amine?

A3: The choice of coupling reagent is critical for achieving high yield and purity.[1] For routine couplings, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like NHS (N-hydroxysuccinimide), are effective.[2][3] For more challenging or sterically hindered couplings, more powerful uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are preferred due to their higher reactivity and faster reaction rates.[4][5]

Q4: What are the optimal pH conditions for an EDC/NHS coupling reaction?

A4: A two-step pH process is recommended for optimal results. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH, typically between 4.5 and 6.0, often using an MES buffer. The subsequent coupling to the primary amine is more efficient at a pH of 7.2 to 8.5, which can be achieved using a buffer like PBS. This higher pH deprotonates the amine, increasing its nucleophilicity.

Q5: What is a key consideration when using HATU as the coupling reagent?

A5: When using uronium-based reagents like HATU, it is crucial to pre-activate the carboxylic acid before adding the amine. Adding HATU to a mixture containing the amine can lead to a side reaction where the amine is guanidinylated by HATU, capping the amine and preventing the desired amide bond formation.

Q6: What solvents are appropriate for these coupling reactions?

A6: Anhydrous polar aprotic solvents are typically used. N,N-Dimethylformamide (DMF) is a very common choice for both EDC/NHS and HATU couplings. Dichloromethane (DCM) can also be used, particularly for EDC/NHS reactions. Ensure the solvent is high-purity and anhydrous, as water can hydrolyze the activated intermediates.

II. Experimental Protocols & Data Presentation

Protocol 1: Deprotection of Boc-C1-PEG3-C4-OBn via Hydrogenolysis

This protocol describes the removal of the benzyl ester (OBn) protecting group to yield the free carboxylic acid, Boc-C1-PEG3-C4-OH.

Materials:

  • Boc-C1-PEG3-C4-OBn

  • Palladium on carbon (10% Pd/C)

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celatom® or a similar filter agent

  • Rotary evaporator

Procedure:

  • Dissolve Boc-C1-PEG3-C4-OBn in a suitable solvent (e.g., Methanol) in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the starting material).

  • Seal the flask and purge the atmosphere with hydrogen gas.

  • Maintain a positive pressure of hydrogen (e.g., using a hydrogen balloon) and stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This can take from a few hours to overnight.

  • Once complete, carefully filter the reaction mixture through a pad of Celatom® to remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric.

  • Wash the filter pad with a small amount of the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the deprotected product, Boc-C1-PEG3-C4-OH. The product is often used in the next step without further purification.

Protocol 2: Amide Coupling using EDC/NHS

This protocol details the coupling of the deprotected linker to a generic amine-containing molecule (R-NH₂).

Materials:

  • Boc-C1-PEG3-C4-OH

  • Amine-containing molecule (R-NH₂)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or sulfo-NHS

  • Solvent: Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Base (optional, for amine salt): N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve Boc-C1-PEG3-C4-OH (1.0 eq) and NHS (1.2 eq) in anhydrous DCM or DMF.

  • Add EDC (1.2 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid. For reactions in aqueous buffers, this activation step is best performed at pH 4.5-6.0.

  • In a separate vial, dissolve the amine-containing molecule (R-NH₂, 1.1 eq) in the same anhydrous solvent. If the amine is a hydrochloride salt, add DIPEA (1.5-2.0 eq) to neutralize it.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 3: Amide Coupling using HATU

This protocol is recommended for more challenging couplings.

Materials:

  • Boc-C1-PEG3-C4-OH

  • Amine-containing molecule (R-NH₂)

  • HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve Boc-C1-PEG3-C4-OH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the amine-containing molecule (R-NH₂, 1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, work up the reaction as described in Protocol 2 (Steps 6-9).

Data Presentation: Recommended Reaction Conditions

The following tables summarize typical starting conditions for the coupling reactions. Optimization may be required for specific substrates.

Table 1: EDC/NHS Coupling Conditions

ParameterRecommended ConditionNotes
Solvent Anhydrous DMF, DCMEnsure solvent is dry to prevent hydrolysis of activated ester.
Molar Ratios
Boc-PEG-COOH1.0 eqLimiting reagent.
Amine (R-NH₂)1.1 - 1.2 eqA slight excess of the amine is common.
EDC1.2 - 1.5 eqUsing a large excess can sometimes lead to precipitation.
NHS/sulfo-NHS1.2 - 1.5 eqStabilizes the active ester intermediate.
Base (if needed) DIPEA (1.5 - 2.0 eq)Use only if the amine is provided as a salt (e.g., HCl salt).
Temperature Room Temperature (20-25 °C)Gentle heating (30-40°C) can sometimes help with sterically hindered substrates.
Reaction Time 4 - 24 hoursMonitor by LC-MS or TLC for completion.
Expected Yield Moderate to HighYields can be variable; one study reported a 15% yield as low for a similar system.

Table 2: HATU Coupling Conditions

ParameterRecommended ConditionNotes
Solvent Anhydrous DMFExcellent for solvating peptides and complex molecules.
Molar Ratios
Boc-PEG-COOH1.0 eqLimiting reagent.
Amine (R-NH₂)1.1 - 1.2 eq
HATU1.1 - 1.2 eqDo not use a large excess as it can react with the free N-terminus of a peptide chain.
Base DIPEA (2.0 - 3.0 eq)Essential for the reaction mechanism.
Temperature Room Temperature (20-25 °C)
Reaction Time 2 - 4 hoursHATU reactions are typically much faster than EDC/NHS couplings.
Expected Yield High to ExcellentOften provides higher yields than EDC/NHS, especially for difficult couplings (>90% efficiency).

III. Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Recommended Solution
Incomplete Deprotection Confirm complete removal of the OBn group from the starting material by LC-MS before starting the coupling reaction. Repeat the hydrogenolysis if necessary.
Inactive Coupling Reagents EDC, NHS, and HATU are moisture-sensitive. Use fresh, high-quality reagents and store them properly under desiccated conditions. Prepare solutions immediately before use.
Suboptimal Solvent Ensure you are using a high-purity, anhydrous solvent like DMF or DCM. If solubility is an issue, consider a different polar aprotic solvent.
Steric Hindrance If coupling a bulky amine, switch to a more powerful coupling reagent like HATU. Increasing the reaction time or temperature (e.g., to 30-40°C) may also improve the yield, but monitor for side reactions.
Incorrect pH (EDC/NHS) For aqueous-based EDC/NHS couplings, ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.2-8.5. Use non-amine buffers like MES and PBS.
Side Reaction with HATU Ensure you are pre-activating the carboxylic acid with HATU and DIPEA for 15 minutes before adding the amine to prevent guanidinylation of the amine.
Problem 2: Presence of Multiple Side Products
Possible Cause Recommended Solution
Epimerization/Racemization This is a risk, especially with HATU at elevated temperatures. Use the weakest non-nucleophilic base necessary, such as DIPEA or 2,4,6-collidine, in minimal amounts. Avoid stronger bases like triethylamine (B128534) (TEA).
Double Acylation If your amine-containing molecule has multiple amine groups, you may get multiple linker additions. Use a limiting amount of the activated linker or protect other reactive amines.
Reaction with Other Nucleophiles If your molecule contains other nucleophilic groups (e.g., thiols, hydroxyls), they may compete with the amine. Careful control of pH can favor the reaction with the more nucleophilic amine.
Urea Byproduct (EDC) The EDC reagent can rearrange to form an N-acylurea byproduct, which can be difficult to remove. This is more common if the NHS-ester is not formed efficiently or is slow to react. Using NHS helps to minimize this.

IV. Visualizations

experimental_workflow start Start: Boc-C1-PEG3-C4-OBn deprotection Step 1: Deprotection (H₂, 10% Pd/C, MeOH) start->deprotection intermediate Intermediate: Boc-C1-PEG3-C4-OH deprotection->intermediate activation Step 2a: Activation (Coupling Reagent + Base) intermediate->activation coupling Step 2b: Coupling (Add Amine R-NH₂) activation->coupling workup Step 3: Workup & Purification (Extraction, Chromatography) coupling->workup product Final Product: Boc-C1-PEG3-C4-NH-R workup->product

Caption: Experimental workflow from deprotection to final coupled product.

troubleshooting_workflow start Low Coupling Yield? check_deprotection Was OBn deprotection complete? start->check_deprotection repeat_deprotection Action: Repeat hydrogenolysis step. check_deprotection->repeat_deprotection No check_reagents Are coupling reagents fresh and anhydrous? check_deprotection->check_reagents Yes repeat_deprotection->start use_fresh Action: Use fresh, anhydrous reagents. check_reagents->use_fresh No check_sterics Is the amine sterically hindered? check_reagents->check_sterics Yes use_fresh->start use_hatu Action: Switch from EDC/NHS to HATU. check_sterics->use_hatu Yes increase_temp Action: Increase temp to 30-40°C cautiously. check_sterics->increase_temp Yes check_hatu_protocol Using HATU? Did you pre-activate? check_sterics->check_hatu_protocol No success Yield Improved use_hatu->success increase_temp->success preactivate Action: Pre-activate acid before adding amine. check_hatu_protocol->preactivate No check_hatu_protocol->success Yes preactivate->success

References

Troubleshooting

Common side reactions with Boc-C1-PEG3-C4-OBn in synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Boc-C1-PEG3-C4-OBn in their synthetic workflows. F...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Boc-C1-PEG3-C4-OBn in their synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What is Boc-C1-PEG3-C4-OBn and what are its primary applications?

Boc-C1-PEG3-C4-OBn is a heterobifunctional linker that is frequently used in the synthesis of complex molecules, particularly in the field of drug discovery. Its structure comprises three key components:

  • A Boc (tert-butyloxycarbonyl) protected amine, which allows for controlled, stepwise reactions. The Boc group is stable under a variety of conditions but can be selectively removed under acidic conditions.

  • A hydrophilic PEG3 (polyethylene glycol) spacer , which enhances the solubility and pharmacokinetic properties of the final conjugate.

  • An OBn (benzyl ether) protected carboxylic acid , which provides another point of attachment and can be deprotected under different conditions than the Boc group, allowing for orthogonal synthesis strategies.

This linker is commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[1][2]

Q2: What are the most common side reactions associated with the Boc protecting group during synthesis?

The primary side reaction during the deprotection of the Boc group is the alkylation of nucleophilic residues by the tert-butyl cation that is generated.[3] This can lead to the formation of undesired byproducts. Additionally, incomplete deprotection can occur, resulting in a mixture of starting material and product.

Q3: What are the potential side reactions related to the OBn protecting group?

The benzyl (B1604629) ether (OBn) is typically removed by catalytic hydrogenolysis. Side reactions can include the reduction of other functional groups within the molecule. Alternatively, strong acidic conditions can be used for cleavage, but this may not be compatible with acid-sensitive substrates or other protecting groups like Boc.[4]

Q4: Can the Boc and OBn groups be removed simultaneously?

While it is possible to devise conditions to remove both, the primary advantage of the Boc and OBn protecting groups is their orthogonal nature. This means one can be removed selectively in the presence of the other.[5] For example, the Boc group can be removed with acid without affecting the OBn group, and the OBn group can be removed by hydrogenolysis without cleaving the Boc group. This allows for a highly controlled, stepwise synthesis.

Q5: How does the PEG linker influence the synthesis and purification process?

The PEG linker significantly increases the hydrophilicity and solubility of the molecule, which can be advantageous for reactions in aqueous media. However, it can also present challenges during purification, as PEGylated compounds may be difficult to separate from unreacted PEG or other PEG-containing byproducts.

Troubleshooting Guides

Problem 1: Incomplete Boc Deprotection

Symptoms:

  • LC-MS analysis shows a significant amount of starting material remaining after the deprotection step.

  • TLC analysis shows a persistent spot corresponding to the Boc-protected compound.

Potential Causes & Solutions:

CauseRecommended Solution
Insufficient Acid Strength or Concentration Increase the concentration of trifluoroacetic acid (TFA) in the reaction mixture (e.g., from 20% to 50% in dichloromethane (B109758) (DCM)). Consider using a stronger acid system like 4M HCl in dioxane if necessary.
Inadequate Reaction Time or Temperature Extend the reaction time and monitor progress by TLC or LC-MS. Gentle heating may be required for some substrates, but should be done with caution to avoid other side reactions.
Steric Hindrance The bulky PEG chain can sometimes hinder the approach of the acid. Ensure adequate stirring and consider a more effective solvent to improve solvation.
Poor Solubility Ensure the Boc-protected compound is fully dissolved in the reaction solvent. DCM is a common choice for TFA-mediated deprotection.
Problem 2: Side Product Formation During Boc Deprotection

Symptoms:

  • LC-MS analysis reveals unexpected masses corresponding to the addition of a tert-butyl group (+56 Da) to your molecule or other reagents.

Potential Causes & Solutions:

CauseRecommended Solution
Alkylation by tert-butyl cation During acid-catalyzed deprotection, the released tert-butyl cation can alkylate electron-rich functional groups. Add a scavenger, such as triisopropylsilane (B1312306) (TIS) or water, to the deprotection cocktail (e.g., 95:2.5:2.5 TFA:water:TIS).
Problem 3: Challenges with OBn Deprotection via Hydrogenolysis

Symptoms:

  • Incomplete removal of the benzyl group.

  • Reduction of other sensitive functional groups in the molecule.

Potential Causes & Solutions:

CauseRecommended Solution
Catalyst Poisoning Certain functional groups (e.g., thiols) can poison the palladium catalyst. Ensure the substrate is free of such impurities. Consider using a larger amount of catalyst.
Incomplete Reaction Increase the hydrogen pressure and/or reaction time. Ensure efficient stirring to maintain good contact between the substrate, catalyst, and hydrogen.
Reduction of Other Functional Groups If other reducible groups are present, consider using a hydrogen transfer reagent like 1,4-cyclohexadiene (B1204751) instead of hydrogen gas to limit the reducing potential.
PEG Chain Interference The PEG chain could potentially coordinate with the catalyst, affecting its activity. While not extensively documented as a major issue, if other solutions fail, consider alternative deprotection methods or a different catalyst.

Experimental Protocols

Protocol 1: Boc Deprotection of Boc-C1-PEG3-C4-OBn
  • Preparation: Dissolve Boc-C1-PEG3-C4-OBn in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask with a stir bar.

  • Deprotection Cocktail: Prepare a fresh deprotection cocktail of 50% Trifluoroacetic Acid (TFA) in DCM. For sensitive substrates prone to alkylation, a recommended cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Reaction: Add the deprotection cocktail to the solution of the linker. Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be more polar (lower Rf on TLC) than the starting material. The reaction is typically complete within 30 minutes to 2 hours.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine will be the TFA salt. If the free amine is required, dissolve the residue in an appropriate organic solvent and wash with a mild base such as saturated sodium bicarbonate solution. Dry the organic layer and concentrate to obtain the deprotected product.

Protocol 2: OBn Deprotection by Catalytic Hydrogenolysis
  • Preparation: Dissolve the OBn-protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of palladium).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Visualizations

G cluster_coupling Coupling Step cluster_deprotection Deprotection Steps cluster_side_reactions Potential Side Reactions Boc_Linker Boc-C1-PEG3-C4-OBn Coupled_Product Boc-Protected Intermediate Boc_Linker->Coupled_Product Coupling Reagents (e.g., HATU, DIPEA) Ligand1 Ligand 1 (e.g., for Target Protein) Ligand1->Coupled_Product Boc_Deprotection Boc Deprotection (TFA) Coupled_Product->Boc_Deprotection OBn_Deprotection OBn Deprotection (H2, Pd/C) Boc_Deprotection->OBn_Deprotection Intermediate Amine tBu_Alkylation t-Butylation of Ligand 1 (During Boc Deprotection) Boc_Deprotection->tBu_Alkylation Incomplete_Deprotection Incomplete Deprotection (Boc or OBn) Boc_Deprotection->Incomplete_Deprotection Final_Product Final Bifunctional Molecule OBn_Deprotection->Final_Product Intermediate Acid Other_Reduction Reduction of Ligand 1 (During OBn Deprotection) OBn_Deprotection->Other_Reduction PROTAC Final PROTAC Final_Product->PROTAC Ligand2 Ligand 2 (e.g., for E3 Ligase) Ligand2->PROTAC Coupling

A typical synthetic workflow using Boc-C1-PEG3-C4-OBn and potential side reactions.

G Start Incomplete Boc Deprotection Observed Check_Acid Check Acid Strength and Concentration Start->Check_Acid Check_Time_Temp Check Reaction Time and Temperature Start->Check_Time_Temp Check_Solubility Check Substrate Solubility Start->Check_Solubility Increase_Acid Increase TFA Concentration or use stronger acid Check_Acid->Increase_Acid Increase_Time_Temp Extend Reaction Time or gently heat Check_Time_Temp->Increase_Time_Temp Change_Solvent Use a more suitable solvent Check_Solubility->Change_Solvent Resolved Problem Resolved Increase_Acid->Resolved Increase_Time_Temp->Resolved Change_Solvent->Resolved

Troubleshooting workflow for incomplete Boc deprotection.

References

Optimization

Technical Support Center: PROTAC Synthesis with Boc-C1-PEG3-C4-OBn

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Boc-C1-PEG3-C4-OBn linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs)....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Boc-C1-PEG3-C4-OBn linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The information is tailored to scientists and professionals in the field of drug development and chemical biology.

Frequently Asked Questions (FAQs)

Q1: What is Boc-C1-PEG3-C4-OBn and what is its primary application in PROTAC synthesis?

A1: Boc-C1-PEG3-C4-OBn is a bifunctional linker molecule commonly used in the synthesis of PROTACs. It features a Boc-protected amine on one end and a benzyl-protected carboxylic acid on the other, connected by a PEG3 (polyethylene glycol) chain. This structure allows for the sequential coupling of a warhead (targeting the protein of interest) and an E3 ligase ligand, forming the final PROTAC molecule. A notable example of its use is in the synthesis of SGK3-PROTAC1, a selective degrader of the SGK3 kinase.[1][2]

Q2: What are the key chemical transformations involved in using Boc-C1-PEG3-C4-OBn to synthesize a PROTAC?

A2: The synthesis of a PROTAC using this linker typically involves two main steps:

  • Amide Bond Formation: The carboxylic acid end of the linker (after deprotection of the benzyl (B1604629) group) is coupled to an amine-containing warhead or E3 ligase ligand. Alternatively, the amine end of the linker (after Boc deprotection) can be coupled to a carboxylic acid-containing binding moiety. This reaction is usually facilitated by standard peptide coupling reagents.

  • Deprotection: The Boc (tert-butyloxycarbonyl) and OBn (benzyl ester) protecting groups are removed to allow for subsequent reactions. Boc deprotection is typically achieved under acidic conditions, while the benzyl group is often removed by hydrogenolysis.

Q3: What are the advantages of using a PEG-based linker like Boc-C1-PEG3-C4-OBn in PROTAC design?

A3: PEG linkers are frequently incorporated into PROTACs to enhance solubility and improve cell permeability. The flexibility of the PEG chain can also be advantageous in allowing the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of PROTACs using the Boc-C1-PEG3-C4-OBn linker, with a focus on improving reaction yields.

Problem Potential Cause Suggested Solution
Low Yield in Amide Coupling Step Incomplete reaction due to inefficient coupling reagents.- Use a combination of a coupling agent and an additive, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-Diisopropylethylamine). - Ensure all reagents are anhydrous, as water can hydrolyze the activated ester intermediate.
Steric hindrance from bulky protecting groups or binding moieties.- Optimize the reaction temperature. While room temperature is common, gentle heating (e.g., to 40-50 °C) may improve reaction rates. - Consider a different coupling strategy or a linker with a longer spacer arm to reduce steric clash.
Incomplete Boc Deprotection Insufficient acid strength or reaction time.- Use a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), typically ranging from 20-50% (v/v). - Monitor the reaction by TLC or LC-MS to ensure it goes to completion. Extend the reaction time if necessary.
Acid-labile functional groups on the warhead or E3 ligase ligand are degraded.- Perform the deprotection at a lower temperature (e.g., 0 °C) to minimize side reactions. - Consider alternative, milder deprotection methods if acid sensitivity is a major concern.
Low Overall Yield of Final PROTAC Loss of product during purification steps.- Optimize purification methods. Reverse-phase HPLC is often effective for purifying PROTACs. - Ensure complete removal of solvents and byproducts between steps, as residual impurities can interfere with subsequent reactions.
Degradation of the PROTAC molecule.- PEG linkers can be susceptible to oxidative degradation. Store the final compound and intermediates under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures.

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of a PROTAC using Boc-C1-PEG3-C4-OBn, based on the synthesis of SGK3-PROTAC1.

Protocol 1: Amide Coupling of VHL Ligand to the Linker

This protocol describes the coupling of the VHL E3 ligase ligand to the deprotected amine of the Boc-C1-PEG3-C4-OBn linker.

  • Boc Deprotection of the Linker:

    • Dissolve Boc-C1-PEG3-C4-OBn in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

    • Stir the solution at room temperature for 1 hour.

    • Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is typically used in the next step without further purification.

  • Amide Coupling:

    • Dissolve the VHL ligand-carboxylic acid (1.0 equivalent) in anhydrous dimethylformamide (DMF).

    • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 5 minutes at room temperature.

    • Add the deprotected linker-amine salt (1.0 equivalent) to the reaction mixture.

    • Stir the reaction at room temperature for 16 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the product by flash column chromatography.

Protocol 2: Hydrogenolysis of the Benzyl Ester

This protocol describes the deprotection of the benzyl ester to yield the free carboxylic acid.

  • Dissolve the VHL-linker-OBn conjugate in ethanol.

  • Add Palladium on carbon (10% w/w) to the solution.

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 16 hours.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the carboxylic acid.

Protocol 3: Final Amide Coupling to Form the PROTAC

This protocol describes the final coupling of the VHL-linker-acid to the SGK3 inhibitor.

  • Dissolve the VHL-linker-carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) and stir for 5 minutes at room temperature.

  • Add the SGK3 inhibitor (amine, 1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Purify the final PROTAC product by preparative reverse-phase HPLC.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of SGK3-PROTAC1.

Reaction Step Reactants Product Typical Yield (%)
Amide Coupling 1VHL Ligand-COOH + Deprotected Linker-NH2VHL-Linker-OBn60-70%
HydrogenolysisVHL-Linker-OBnVHL-Linker-COOH>90% (often quantitative)
Amide Coupling 2VHL-Linker-COOH + SGK3 Inhibitor-NH2SGK3-PROTAC130-40%

Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis A Boc-C1-PEG3-C4-OBn B Deprotected Linker (Amine) A->B Boc Deprotection (TFA/DCM) D VHL-Linker-OBn B->D Amide Coupling (HATU/DIPEA) C VHL Ligand-COOH C->D E VHL-Linker-COOH D->E Hydrogenolysis (H2, Pd/C) G Final PROTAC (SGK3-PROTAC1) E->G Amide Coupling (HATU/DIPEA) F SGK3 Inhibitor F->G

Caption: General workflow for the synthesis of a PROTAC molecule.

SGK3 Signaling Pathway and PROTAC-Mediated Degradation

SGK3_Signaling_Pathway SGK3 Signaling and PROTAC Action cluster_0 Upstream Signaling cluster_1 SGK3 Activation cluster_2 Downstream Effects cluster_3 PROTAC-Mediated Degradation PI3K PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 pSGK3 p-SGK3 (Active) PDK1->pSGK3 mTORC2->pSGK3 SGK3 SGK3 SGK3->pSGK3 pNDRG1 p-NDRG1 pSGK3->pNDRG1 Proteasome Proteasome pSGK3->Proteasome NDRG1 NDRG1 NDRG1->pNDRG1 CellSurvival Cell Survival & Proliferation pNDRG1->CellSurvival PROTAC SGK3-PROTAC1 PROTAC->pSGK3 Binds VHL VHL E3 Ligase PROTAC->VHL Recruits VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation

Caption: Simplified SGK3 signaling pathway and its degradation by SGK3-PROTAC1.

References

Troubleshooting

Technical Support Center: Boc-C1-PEG3-C4-OBn Deprotection

Welcome to the technical support center for challenges related to the deprotection of Boc-C1-PEG3-C4-OBn. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges related to the deprotection of Boc-C1-PEG3-C4-OBn. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common hurdles during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the two protecting groups on Boc-C1-PEG3-C4-OBn and their standard removal conditions?

The molecule has two protecting groups:

  • Boc (tert-Butoxycarbonyl): This group protects the primary amine and is labile to acidic conditions. It is typically removed using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[1][2][3]

  • OBn (Benzyl Ester): This group protects the carboxylic acid and is removed by catalytic hydrogenolysis.[1][4] This involves using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer agent like formic acid).

Their different removal conditions make them an "orthogonal pair," allowing for the selective deprotection of one group while the other remains intact.

Q2: Can I remove both the Boc and OBn groups simultaneously?

While some harsh conditions might lead to the cleavage of both groups, it is not a recommended strategy for achieving a clean, high-yielding product. The standard and most effective approach is a stepwise, orthogonal deprotection. This allows for precise control over the synthetic route.

Q3: How does the PEG₃ linker affect the deprotection reactions?

The polyethylene (B3416737) glycol (PEG) linker can influence the reaction in several ways:

  • Solubility: The PEG chain can alter the substrate's solubility, potentially requiring different solvent systems than non-PEGylated analogues to ensure a homogeneous reaction mixture.

  • Purification: The hydrophilic and flexible nature of PEG can complicate purification. Standard silica (B1680970) gel chromatography may be less effective, and techniques like reverse-phase chromatography (RP-HPLC), ion-exchange (IEX), or size-exclusion chromatography (SEC) might be necessary.

  • Steric Hindrance: While less common for a short PEG chain like PEG₃, longer chains can sometimes sterically hinder access to the reactive site, although this is a more significant concern with large PEGylated proteins.

Q4: What is the general strategy for selectively deprotecting Boc-C1-PEG3-C4-OBn?

The choice of which group to remove first depends on your synthetic goal.

  • To expose the amine (for subsequent coupling at the N-terminus): Use acidic deprotection (e.g., TFA in DCM) to remove the Boc group. The OBn group will remain stable under these conditions.

  • To expose the carboxylic acid (for subsequent coupling at the C-terminus): Use catalytic hydrogenolysis (e.g., H₂/Pd/C) to remove the OBn group. The Boc group is stable to these conditions.

Orthogonal Deprotection Workflow

Diagram 1: Orthogonal Deprotection Strategy cluster_amine Expose Amine cluster_acid Expose Carboxylic Acid start Boc-NH-Linker-COO-Bn acid Acidic Conditions (e.g., TFA/DCM) start->acid hydro Hydrogenolysis (e.g., H₂ / Pd/C) start->hydro amine H₃N⁺-Linker-COO-Bn acid->amine carboxyl Boc-NH-Linker-COOH hydro->carboxyl

Caption: Orthogonal deprotection strategy for Boc-C1-PEG3-C4-OBn.

Troubleshooting Guide

Challenge 1: Boc Deprotection (Acidolysis)

Q: My Boc deprotection is incomplete. What should I do?

A: Incomplete Boc removal is a common issue. Several factors could be responsible. Consult the table below for causes and solutions.

Potential Cause Troubleshooting Steps Reference
Insufficient Acid Strength/Concentration Increase the concentration of TFA (e.g., from 20% to 50% in DCM). Consider using a stronger acid system like 4M HCl in 1,4-dioxane.
Inadequate Reaction Time/Temperature Extend the reaction time (monitor by TLC or LC-MS). While most reactions are run at room temperature, gentle warming may be required for sterically hindered substrates.
Poor Substrate Solubility Ensure the Boc-protected compound is fully dissolved. If solubility in DCM is an issue, consider alternative solvents like 1,4-dioxane.
Degraded Acid Reagent Use a fresh bottle of TFA, as it can absorb atmospheric moisture over time, reducing its effectiveness.

Q: I'm observing side products after Boc deprotection. How can I prevent this?

A: The primary side reaction is the alkylation of nucleophilic sites by the tert-butyl cation generated during deprotection.

Problem Solution Reference
t-Butylation Side Product Add a "scavenger" to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIS), or thioanisole. A typical cocktail is 95% TFA, 2.5% water, and 2.5% TIS.
Challenge 2: OBn Deprotection (Hydrogenolysis)

Q: The hydrogenolysis of my benzyl (B1604629) ester is slow or incomplete. What's wrong?

A: Catalytic hydrogenolysis is a heterogeneous reaction and can be sensitive to several variables.

Potential Cause Troubleshooting Steps Reference
Catalyst Poisoning If the molecule contains sulfur or certain nitrogen heterocycles, the catalyst may be poisoned. Increase catalyst loading (e.g., from 10 mol% to 20-50 mol%). Use a fresh batch of catalyst. Consider a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).
Poor Catalyst Activity The activity of Pd/C can vary between suppliers and batches. Try a catalyst from a different, reputable source.
Mass Transfer Limitations This is a common issue in heterogeneous reactions. Ensure vigorous stirring to keep the catalyst suspended. Increasing hydrogen pressure (if equipment allows) can also help.
Steric Hindrance If the benzyl ester is sterically crowded, the reaction may require more forcing conditions, such as increased temperature or pressure.

Q: How can I improve the selectivity of hydrogenolysis if I have other reducible groups?

A: If your molecule contains other sensitive groups like alkenes or alkynes, using H₂ gas may lead to over-reduction.

Problem Solution Reference
Reduction of Other Functional Groups Switch to a milder transfer hydrogenation protocol. This avoids the use of flammable H₂ gas and can be more selective. Common hydrogen donors include 1,4-cyclohexadiene, formic acid, or ammonium (B1175870) formate (B1220265) with Pd/C catalyst.

Troubleshooting Workflow Diagram

Diagram 2: Troubleshooting Incomplete Deprotection cluster_boc Boc Deprotection (Acidolysis) cluster_obn OBn Deprotection (Hydrogenolysis) start Deprotection Incomplete? boc_check Check Acid & Time start->boc_check Boc Removal obn_check Check Catalyst & Stirring start->obn_check OBn Removal boc_sol Increase Acid Conc. Increase Time Use Fresh Acid boc_check->boc_sol boc_recheck Still Incomplete? boc_sol->boc_recheck boc_alt Consider Stronger Acid System (e.g., 4M HCl/Dioxane) boc_recheck->boc_alt Yes obn_sol Increase Catalyst Loading Use Fresh Catalyst Increase Stirring Rate obn_check->obn_sol obn_recheck Still Incomplete? obn_sol->obn_recheck obn_alt Consider Pearlman's Catalyst Increase H₂ Pressure Switch to Transfer Hydrogenolysis obn_recheck->obn_alt Yes

Caption: A logical workflow for troubleshooting incomplete deprotection reactions.

Experimental Protocols

Protocol 1: Selective Boc Deprotection with TFA

This protocol is for the selective removal of the Boc group to yield the amine as a TFA salt.

  • Preparation: Dissolve the Boc-C1-PEG3-C4-OBn substrate in dichloromethane (B109758) (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.

  • Scavenger Addition (Recommended): Add triisopropylsilane (TIS) to the solution (2.5-5% v/v).

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours). The product will be more polar and have a lower Rf value on TLC.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

    • To remove residual TFA, co-evaporate the residue with toluene (B28343) or DCM (3 times).

    • The resulting crude amine TFA salt can often be used directly in the next step.

  • Purification (if necessary): If purification is required, precipitate the product by adding cold diethyl ether, collect the solid by filtration, wash with more cold ether, and dry under vacuum. Alternatively, use preparative RP-HPLC.

Protocol 2: Selective OBn Deprotection by Catalytic Hydrogenolysis

This protocol is for the selective removal of the benzyl ester to yield the free carboxylic acid.

  • Preparation: In a suitable flask, dissolve the Boc-C1-PEG3-C4-OBn substrate in a solvent such as methanol (B129727) (MeOH), ethanol (B145695) (EtOH), or ethyl acetate (B1210297) (EtOAc) to a concentration of ~0.1 M.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (approx. 10 mol% relative to the substrate). Caution: Pd/C can be pyrophoric. Handle with care and do not allow it to become dry in the air.

  • Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask.

  • Inerting: Carefully evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this vacuum/backfill cycle three times to ensure the atmosphere is replaced with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Workup:

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite® pad thoroughly with the reaction solvent to recover all the product.

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield the deprotected carboxylic acid. Further purification can be performed by chromatography if necessary.

References

Optimization

Technical Support Center: LC-MS Analysis of Boc-C1-PEG3-C4-OBn Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PROTAC linker Boc-C1-PEG3-C4-OBn. This...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PROTAC linker Boc-C1-PEG3-C4-OBn. This guide is designed to help you interpret your LC-MS data and troubleshoot common issues encountered during its reaction and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of Boc-C1-PEG3-C4-OBn?

A1: Boc-C1-PEG3-C4-OBn is a PEG-based bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. This linker contains a Boc-protected amine for coupling to one part of the PROTAC and a benzyl (B1604629) ether on the other end, which can be part of the final structure or modified in subsequent steps.

Q2: What are the key chemical properties of Boc-C1-PEG3-C4-OBn?

A2: The key properties are:

  • Molecular Formula: C₂₃H₃₈O₆

  • Molecular Weight: 410.54 g/mol

  • Structure: It consists of a tert-butyloxycarbonyl (Boc) protecting group, a C1 (carbonyl) spacer, a tri-polyethylene glycol (PEG3) unit, a C4 alkyl chain, and a benzyl (OBn) ether.

Q3: What are the typical reaction steps involving this linker in PROTAC synthesis?

A3: A common two-step process is:

  • Boc Deprotection: The Boc group is removed under acidic conditions (e.g., using trifluoroacetic acid - TFA) to reveal a primary amine.

  • Amide Coupling: The newly formed amine is then coupled to a carboxylic acid on a target-binding ligand or an E3 ligase ligand to form a stable amide bond.

Q4: Why is my LC-MS spectrum of a PEG-containing molecule so complex?

A4: PEG-containing molecules like this linker can produce complex mass spectra due to several factors:

  • Multiple Adducts: They readily form adducts with various cations present in the mobile phase or sample, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺), in addition to the expected protonated molecule ([M+H]⁺).

  • Multiple Charge States: Longer PEG chains can acquire multiple charges, although for a molecule of this size, it is less common.

  • In-source Fragmentation: The Boc group is labile and can sometimes fragment in the mass spectrometer's source, even with soft ionization techniques like ESI.

Troubleshooting Guide

Problem 1: I can't find the expected mass for my starting material, Boc-C1-PEG3-C4-OBn.

Possible Causes & Solutions:

  • Incorrect m/z Calculation: Ensure you are looking for the correct mass, including potential adducts. Refer to Table 1 for the most common ions.

  • In-Source Fragmentation: The Boc group is acid-labile and can partially fragment in the ion source, especially if the source conditions are too harsh or if the mobile phase is acidic. You might see a prominent peak for the deprotected linker. Look for the m/z of the deprotected species (see Table 2).

  • Poor Ionization: PEG compounds can sometimes be challenging to ionize efficiently. Ensure your mobile phase contains a modifier that promotes ionization, such as 0.1% formic acid or ammonium formate.

  • Compound Degradation: If the material is old or has been stored improperly, it may have degraded. Consider running a quality check on a fresh sample.

Problem 2: My Boc deprotection reaction seems incomplete. I see both starting material and the deprotected product.

Possible Causes & Solutions:

  • Insufficient Reaction Time or Reagent: The deprotection may not have gone to completion. Try extending the reaction time or increasing the concentration of the acid (e.g., TFA). Monitor the reaction by LC-MS until the starting material peak is gone.

  • Water in the Reaction: The presence of water can sometimes interfere with acid-mediated reactions in organic solvents. Ensure you are using anhydrous solvents.

  • Neutralization during Workup: If you are neutralizing the reaction mixture, you might be quenching the reaction prematurely. Ensure complete deprotection before any neutralization step.

Problem 3: After my deprotection reaction, I see an unexpected peak at [M-56] or [M-100] of my starting material.

Explanation:

This is a very common observation in the mass spectrometry of Boc-protected compounds.

  • [M-100]: This corresponds to the complete loss of the Boc group (C₅H₉O₂) and is the expected mass of your deprotected product.

  • [M-56]: This is a characteristic fragmentation pattern of Boc-protected amines, corresponding to the loss of isobutylene (B52900) (C₄H₈) via a McLafferty-like rearrangement.[3] This fragment is often observed as a result of in-source fragmentation.

If you see the [M-56] peak but not the [M-100] peak in your reaction mixture analysis, it's likely that the deprotection has not occurred in the flask, but the compound is fragmenting in the mass spectrometer.

Problem 4: I see an unexpected peak with a mass of +56 Da on my deprotected amine or final product.

Possible Cause & Solution:

This likely corresponds to the alkylation of your amine with a tert-butyl cation .[4] The tert-butyl cation is generated as a byproduct of Boc deprotection. If your deprotected amine is nucleophilic, it can react with this cation.

  • Use a Scavenger: To prevent this side reaction, add a cation scavenger, such as triethylsilane (TES) or thioanisole, to your deprotection reaction.

Problem 5: I see a peak corresponding to a loss of 90 Da from my expected product.

Possible Cause & Solution:

This could indicate the cleavage of the benzyl ether (OBn) group . The mass of a benzyl group (C₇H₇) is approximately 91 Da, but the cleavage can result in a hydroxyl group, leading to a net loss of 90 Da (C₇H₆). This can happen under certain harsh acidic conditions or during hydrogenolysis if that is a subsequent step. If this is an undesired side reaction, consider using milder deprotection conditions for the Boc group.

Quantitative Data Summary

The following tables summarize the expected m/z values for the starting material, key intermediates, and potential byproducts.

Table 1: Expected LC-MS Ions for Boc-C1-PEG3-C4-OBn

Ion Type Formula Exact Mass (m/z)
[M+H]⁺ C₂₃H₃₈O₆ + H⁺ 411.27
[M+Na]⁺ C₂₃H₃₈O₆ + Na⁺ 433.25
[M+K]⁺ C₂₃H₃₈O₆ + K⁺ 449.23

| [M+NH₄]⁺ | C₂₃H₃₈O₆ + NH₄⁺ | 428.30 |

Table 2: Expected LC-MS Ions for Reaction Intermediates and a Hypothetical Product Assuming coupling of the deprotected linker with benzoic acid (MW = 122.12 g/mol ) as a simple hypothetical reaction partner.

CompoundDescriptionFormulaExact Mass (m/z) [M+H]⁺
Deprotected Linker After removal of Boc groupC₁₈H₂₉O₄ + H⁺311.22
Hypothetical Product Deprotected linker + Benzoic Acid - H₂OC₂₅H₃₃NO₅ + H⁺428.24

Table 3: Common Side Products and Their Expected Masses

Side Product Description Formula Exact Mass (m/z) [M+H]⁺
tert-Butylated Amine Deprotected linker + C₄H₉ C₂₂H₃₇O₄ + H⁺ 367.27
Benzyl Ether Cleavage Starting material with OH instead of OBn C₁₆H₃₂O₆ + H⁺ 321.22

| In-source Fragment | Starting material - isobutylene | C₁₉H₂₉O₆ + H⁺ | 355.20 |

Experimental Protocols

Protocol 1: Boc Deprotection
  • Dissolve Boc-C1-PEG3-C4-OBn in anhydrous dichloromethane (B109758) (DCM).

  • Add 20-50% trifluoroacetic acid (TFA) in DCM to the solution.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS to confirm the disappearance of the starting material.

  • Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can help remove residual TFA.

Protocol 2: Sample Preparation for LC-MS Analysis
  • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water).

  • The final concentration should be in the low µg/mL to ng/mL range.

  • If the sample is from a biological matrix, perform a protein precipitation by adding 3 parts cold acetonitrile to 1 part sample, vortexing, centrifuging, and analyzing the supernatant.[5]

  • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 3: Suggested LC-MS Method
  • LC System: HPLC or UPLC system

  • Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1-5 µL

  • MS System: ESI-QTOF or ESI-Triple Quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 100-1000

  • Capillary Voltage: 3-4 kV

  • Source Temperature: 120-150 °C

Visualizations

Reaction_Workflow cluster_synthesis Synthesis Steps cluster_analysis Analysis SM Boc-C1-PEG3-C4-OBn (Starting Material) Deprotect Boc Deprotection (e.g., TFA in DCM) SM->Deprotect Intermediate H2N-C1-PEG3-C4-OBn (Deprotected Intermediate) Deprotect->Intermediate Couple Amide Coupling (with R-COOH) Intermediate->Couple Product R-CO-NH-C1-PEG3-C4-OBn (Final Product) Couple->Product Sample Sample Preparation (Dilution, Filtration) Product->Sample LCMS LC-MS Analysis Sample->LCMS Data Data Interpretation LCMS->Data

Caption: Experimental workflow for reaction and analysis.

Reaction_Pathways cluster_main Main Reaction Pathway cluster_side Potential Side Reactions SM Boc-Protected Linker (m/z 411.27 [M+H]+) Intermediate Deprotected Amine (m/z 311.22 [M+H]+) SM->Intermediate Deprotection (-100 Da) Bn_Cleavage Benzyl Ether Cleavage (m/z 321.22 [M+H]+) SM->Bn_Cleavage Harsh Acid (-90 Da) Product Final Coupled Product (e.g., m/z 428.24 [M+H]+) Intermediate->Product Amide Coupling (+ R-CO) tBu_Adduct tert-Butylated Amine (m/z 367.27 [M+H]+) Intermediate->tBu_Adduct Alkylation tBu_Cation t-Butyl Cation (+57 Da)

Caption: Reaction pathways and common side products.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to PEG Linkers in PROTACs: Spotlight on C1-PEG3-C4 Architectures

For Researchers, Scientists, and Drug Development Professionals The design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing pro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2] The linker is a critical component that significantly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[3] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are predominant due to their ability to enhance solubility, modulate cell permeability, and provide the necessary flexibility for efficient ternary complex formation.[1][4]

This guide provides an objective comparison of PROTACs synthesized with PEG linkers of varying lengths, with a special focus on the structural class represented by Boc-C1-PEG3-C4-OBn, and provides supporting data and methodologies to inform rational PROTAC design.

The Role and Structure of PEG Linkers

PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a unique balance of hydrophilicity and flexibility. This is crucial for overcoming the challenges associated with the large, often lipophilic nature of PROTAC molecules which can lead to poor solubility and cell permeability. The length of the PEG linker is a critical parameter, as it dictates the spatial orientation and distance between the target protein and the E3 ligase.

  • Too short: A linker that is too short may cause steric hindrance, preventing the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).

  • Too long: An excessively long linker can lead to unproductive binding, decreased effective concentration, and potentially unfavorable physicochemical properties that hinder cell permeability.

The compound Boc-C1-PEG3-C4-OBn is a protected building block used for synthesizing PROTACs. After deprotection, it yields a linker with a central PEG3 core flanked by alkyl chains (a one-carbon and a four-carbon chain), providing a specific length and chemical nature. This structure can be compared to other common PEG linkers to understand its relative advantages.

Linker PrecursorDeprotected Linker StructureKey Features
Boc-C1-PEG3-C4-OBn -NH-CH₂-(OCH₂CH₂)₃-O-(CH₂)₄-COOHAlkyl/ether composition, specific length
NH₂-PEG(n)-COOH -NH-(CH₂CH₂)n-O-CH₂-COOHVariable length PEG chain
Alkyl Linkers -NH-(CH₂)n-COOHHydrophobic, rigid compared to PEG

Data Presentation: Impact of Linker Length on PROTAC Performance

The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase. Systematic evaluation of different linker lengths is paramount for developing a potent and selective degrader.

To illustrate this, the table below presents a synthesized comparison of key performance indicators for a series of hypothetical PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-established cancer target. These PROTACs utilize a BRD4 inhibitor (like JQ1) and a VHL E3 ligase ligand, connected by PEG linkers of varying lengths.

Table 1: Representative Performance of BRD4-Targeting PROTACs with Different PEG Linkers

Linker TypeDC₅₀ (nM)¹Dₘₐₓ (%)²Cell Permeability (Papp, 10⁻⁶ cm/s)³
Alkyl-C8150853.5
PEG280904.2
PEG3 25 >95 5.1
PEG435>954.8
PEG590903.9
PEG6200803.1

¹DC₅₀ (Half-maximal degradation concentration): The concentration of a PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency. ²Dₘₐₓ (Maximum degradation): The maximum percentage of protein degradation achievable with a PROTAC. ³Papp (Apparent Permeability Coefficient): A measure of cell permeability, often determined via assays like PAMPA. Higher values suggest better cell uptake.

Note: The data presented are representative and intended for illustrative purposes. Actual values are highly system-dependent.

The data suggest that for this specific BRD4-VHL pair, a PEG3 linker provides an optimal balance, resulting in the most potent degradation (lowest DC₅₀) and excellent cell permeability. This highlights the non-linear relationship between linker length and PROTAC efficacy, where an optimal "sweet spot" exists.

Mandatory Visualizations

PROTAC Mechanism of Action

The diagram below illustrates the catalytic cycle of PROTAC-mediated protein degradation. The PROTAC molecule acts as a bridge, inducing the formation of a ternary complex, which leads to the ubiquitination and subsequent destruction of the target protein by the proteasome.

PROTAC_Mechanism P PROTAC Ternary Ternary Complex (POI-PROTAC-E3) P->Ternary POI Target Protein (e.g., BRD4) POI->Ternary E3 E3 Ligase (e.g., VHL) E3->Ternary Ternary->P Recycles Ternary->E3 Recycles PolyUb Poly-Ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degradation Proteasome->Degradation Experimental_Workflow A 1. PROTAC Synthesis (Linker Variation) B 2. Cell Culture & Treatment A->B C 3. Western Blot (Protein Level Analysis) B->C E 5. Permeability Assay (e.g., PAMPA) B->E D 4. Dose-Response Curve (Calculate DC₅₀ & Dₘₐₓ) C->D F 6. Downstream Analysis (e.g., Cell Viability, RNA-seq) D->F E->F Signaling_Pathway BRD4 BRD4 PolII RNA Polymerase II BRD4->PolII recruits AcHistone Acetylated Histones (at Super-Enhancers) AcHistone->BRD4 binds to Transcription Transcription PolII->Transcription Oncogene Oncogene mRNA (e.g., c-Myc) Transcription->Oncogene Proliferation Tumor Cell Proliferation Oncogene->Proliferation PROTAC BRD4 PROTAC Degradation BRD4 Degradation PROTAC->Degradation Degradation->BRD4 blocks

References

Comparative

The Hydrophilic Advantage: A Comparative Guide to Boc-C1-PEG3-C4-OBn and Alkyl Linkers in PROTAC Efficiency

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their success. The linker, a component often perceived as a me...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their success. The linker, a component often perceived as a mere spacer, profoundly influences a PROTAC's efficacy by modulating its physicochemical properties, cell permeability, and the stability of the ternary complex. This guide provides an objective comparison of PROTACs employing hydrophilic linkers, exemplified by the Boc-C1-PEG3-C4-OBn structure, versus those with traditional hydrophobic alkyl linkers, supported by experimental data and detailed protocols.

The fundamental difference between these linker types lies in their polarity. Polyethylene glycol (PEG) containing linkers, such as Boc-C1-PEG3-C4-OBn, are hydrophilic due to the repeating ethylene (B1197577) glycol units.[1] This increased hydrophilicity can enhance the solubility and bioavailability of the PROTAC molecule.[] In contrast, alkyl linkers, composed of simple hydrocarbon chains, are hydrophobic, a characteristic that can improve cell membrane permeability.[1] The choice between these linker modalities represents a critical optimization step in PROTAC development, with significant consequences for the ultimate degradation efficiency.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater efficacy. The following tables summarize experimental data from various studies comparing the performance of PROTACs with PEG-based and alkyl/ether linkers.

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
TBK1Alkyl/Ether< 12No degradation-
TBK1Alkyl/Ether12 - 29Submicromolar-
TBK1Alkyl/Ether21396
TBK1Alkyl/Ether2929276

Table 1: Impact of Alkyl/Ether Linker Length on TBK1 Degradation. This data demonstrates that for TBK1 degradation, a minimum linker length is required, and there is an optimal length for achieving the highest potency and efficacy.

Target ProteinLinker TypeLinker Length (atoms)Degradation Efficacy
ERαPEG12Effective
ERαPEG16More Potent

Table 2: Impact of PEG Linker Length on ERα Degradation. This study highlights that increasing the PEG linker length from 12 to 16 atoms resulted in a more potent degradation of the Estrogen Receptor α.

Target ProteinLinker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)
Androgen Receptor (AR)Flexible (PEG)Parent PROTAC 54Exhibited degradation
Androgen Receptor (AR)Rigid (Disubstituted piperidine)Analog of PROTAC 54More potent degradation

Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor Degradation. This table illustrates that while a flexible PEG linker can induce degradation, a more rigid linker can lead to more potent degradation of the Androgen Receptor.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental procedures for evaluating PROTACs, the following diagrams provide a visual representation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Tagged for degradation Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow Cell_Culture 1. Cell Culture & Treatment with PROTAC Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry & Data Analysis Detection->Analysis

Caption: Western Blot Experimental Workflow.

Linker_Properties_Logic cluster_logic Logical Relationship of Linker Properties Linker_Choice Linker Choice PEG_Linker Boc-C1-PEG3-C4-OBn (Hydrophilic) Linker_Choice->PEG_Linker Alkyl_Linker Alkyl Linker (Hydrophobic) Linker_Choice->Alkyl_Linker Solubility Increased Solubility PEG_Linker->Solubility Permeability Increased Cell Permeability Alkyl_Linker->Permeability Ternary_Complex Ternary Complex Formation & Stability Solubility->Ternary_Complex Permeability->Ternary_Complex Degradation_Efficiency PROTAC Degradation Efficiency (DC50 & Dmax) Ternary_Complex->Degradation_Efficiency

Caption: Logical Relationship of Linker Properties.

Experimental Protocols

Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the key steps to quantify the degradation of a target protein in response to PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the PROTAC compound in the appropriate cell culture medium. A vehicle-only control (e.g., 0.1% DMSO) must be included.

  • Treat the cells with the PROTAC dilutions for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.

2. Cell Lysis:

  • After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples with lysis buffer and add an equal volume of 2x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

5. Immunodetection:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as described above.

6. Data Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Quantify the intensity of the bands using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control band intensity.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

The choice of linker is a critical decision in the design of a potent and effective PROTAC. Hydrophilic PEG-based linkers, such as the Boc-C1-PEG3-C4-OBn, offer the advantage of improved solubility, which can be beneficial for the overall pharmacokinetic profile of the molecule. Conversely, hydrophobic alkyl linkers may enhance cell permeability, which is crucial for reaching intracellular targets. The optimal linker is highly dependent on the specific target protein, the E3 ligase being recruited, and the overall properties of the PROTAC molecule. Therefore, a systematic evaluation of a diverse range of linkers, including both hydrophilic and hydrophobic options of varying lengths and rigidities, is essential for the successful development of novel protein-degrading therapeutics. The experimental protocols provided herein offer a robust framework for such evaluations.

References

Comparative

The Impact of Linker Length on PROTAC Activity: A Comparative Analysis of PEG3 vs. PEG4

In the landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a nuanced process where the linker element, the bridge between the target protein binder and the E3 ligase recru...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a nuanced process where the linker element, the bridge between the target protein binder and the E3 ligase recruiter, plays a pivotal role in the molecule's efficacy. Among the prevalent linker types, polyethylene (B3416737) glycol (PEG) chains are frequently utilized for their favorable physicochemical properties, including hydrophilicity and biocompatibility, and the ease with which their length can be modulated. This guide provides a comparative analysis of the impact of incremental changes in PEG linker length, specifically focusing on the distinction between PEG3 and PEG4 linkers, on the activity of PROTACs.

The Linker's Critical Role in Ternary Complex Formation and Degradation

A PROTAC's mechanism of action hinges on its ability to facilitate the formation of a stable ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase. The length and flexibility of the linker are critical determinants in achieving an optimal orientation within this complex to enable efficient ubiquitination of the target protein, marking it for degradation by the proteasome. A linker that is too short may introduce steric hindrance, preventing the formation of a productive complex. Conversely, an excessively long linker can lead to a less stable complex due to increased conformational flexibility and a higher entropic penalty upon binding. Therefore, the precise length of the PEG linker is a key parameter to optimize for maximal degradation efficiency.

Comparative Analysis of BRD4-Targeting PROTACs

While direct head-to-head public domain data for a specific BRD4-targeting PROTAC with only a single PEG unit difference (PEG3 vs. PEG4) is limited, we can analyze representative data from studies investigating the impact of linker length on BRD4 degradation to illustrate the principle. The following tables summarize key performance indicators for hypothetical BRD4-targeting PROTACs, "PROTAC-PEG3" and "PROTAC-PEG4", which utilize a common BRD4-binding ligand and E3 ligase recruiter, differing only in the length of the PEG linker.

Table 1: In Vitro Degradation of BRD4

LinkerDC50 (nM)Dmax (%)
PROTAC-PEG34588
PROTAC-PEG42595

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Ternary Complex Formation and Binding Affinity

PROTACTernary Complex Kd (nM)Cooperativity (α)
PROTAC-PEG3801.5
PROTAC-PEG4502.5

Kd: Dissociation constant. Cooperativity (α): A measure of the influence of the binary binding partners on the stability of the ternary complex. α > 1 indicates positive cooperativity.

The illustrative data suggests that extending the linker from three to four PEG units can lead to a more potent PROTAC, as evidenced by a lower DC50 value and a higher Dmax. This enhanced degradation activity is likely a consequence of a more stable ternary complex, indicated by a lower Kd value and increased positive cooperativity. The slightly longer PEG4 linker may provide the optimal distance and flexibility for the BRD4 and E3 ligase to interact effectively, leading to more efficient ubiquitination and subsequent degradation.

Signaling Pathway of BRD4

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in the regulation of gene transcription. It binds to acetylated histones and recruits transcriptional machinery to the promoters and enhancers of target genes, including several oncogenes like c-MYC. By inducing the degradation of BRD4, PROTACs can effectively downregulate the expression of these key cancer-driving genes.

BRD4_Signaling_Pathway cluster_nucleus Nucleus Acetylated_Histones Acetylated Histones BRD4 BRD4 Acetylated_Histones->BRD4 binds to Transcriptional_Machinery Transcriptional Machinery BRD4->Transcriptional_Machinery recruits Ub Ubiquitin Oncogenes Oncogenes (e.g., c-MYC) Transcriptional_Machinery->Oncogenes activates transcription of mRNA mRNA Oncogenes->mRNA transcribed to mRNA->Protein_Translation translated to PROTAC BRD4 PROTAC PROTAC->BRD4 binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits E3_Ligase->BRD4 ubiquitinates Proteasome Proteasome Ub->Proteasome targeted for degradation by Oncogenic_Proteins Oncogenic Proteins Protein_Translation->Oncogenic_Proteins Oncogenic_Proteins->Cell_Proliferation drive

Caption: BRD4 signaling pathway and PROTAC mechanism of action.

Experimental Protocols

Western Blotting for BRD4 Degradation

This protocol is a standard method to quantify the amount of BRD4 protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed human cancer cells expressing BRD4 (e.g., HeLa, MDA-MB-231) in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of the PROTACs (e.g., 1, 10, 100, 1000 nM) for a specified time (e.g., 18 hours). Include a vehicle control (e.g., DMSO).

2. Protein Extraction:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.

4. SDS-PAGE and Western Blotting:

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Probe for a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the BRD4 signal to the loading control signal.

  • Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & PROTAC Treatment Protein_Extraction 2. Protein Extraction Cell_Culture->Protein_Extraction Protein_Quantification 3. Protein Quantification Protein_Extraction->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 5. Western Blot Transfer SDS_PAGE->Western_Blot Immunodetection 6. Immunodetection (Primary & Secondary Antibodies) Western_Blot->Immunodetection Imaging 7. Imaging & Data Analysis Immunodetection->Imaging

Caption: Experimental workflow for Western blotting.

NanoBRET™ Ternary Complex Formation Assay

This assay measures the formation of the ternary complex in live cells.

1. Cell Transfection:

  • Co-transfect HEK293 cells with plasmids encoding BRD4 fused to NanoLuc® luciferase (donor) and an E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (acceptor).

2. Cell Plating:

  • Plate the transfected cells in a 96-well plate.

3. Compound Treatment:

  • Add the HaloTag® NanoBRET™ 618 Ligand (acceptor substrate) to the cells.

  • Treat the cells with varying concentrations of the PROTACs.

4. Signal Detection:

  • Add the NanoBRET™ Nano-Glo® Substrate (donor substrate).

  • Measure the luminescence and fluorescent signals using a plate reader capable of detecting BRET.

5. Data Analysis:

  • Calculate the NanoBRET™ ratio (acceptor emission/donor emission).

  • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

NanoBRET_Workflow Cell_Transfection 1. Co-transfect cells with NanoLuc-BRD4 & HaloTag-E3 Ligase Cell_Plating 2. Plate transfected cells Cell_Transfection->Cell_Plating Compound_Addition 3. Add HaloTag Ligand & PROTACs Cell_Plating->Compound_Addition Substrate_Addition 4. Add Nano-Glo Substrate Compound_Addition->Substrate_Addition Signal_Detection 5. Measure BRET signal Substrate_Addition->Signal_Detection Data_Analysis 6. Analyze data to determine ternary complex formation Signal_Detection->Data_Analysis

Caption: Experimental workflow for the NanoBRET assay.

Validation

Flexible vs. Rigid Linkers: A Comparative Guide for Targeted Drug Development

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of success in designing targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteol...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of success in designing targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, which connects a targeting moiety to a payload or an E3 ligase recruiter, profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the resulting molecule.[1] This guide provides an objective comparison of flexible and rigid linkers, supported by experimental data and detailed protocols for key evaluation assays.

The selection between a flexible or rigid linker is not merely a structural choice but a critical parameter that can dictate the success of a therapeutic agent.[2][3] Flexible linkers, often composed of polyethylene (B3416737) glycol (PEG) or simple alkyl chains, provide conformational freedom. In contrast, rigid linkers, which incorporate structures like aromatic rings or piperazine, offer conformational constraint.[1][4] This fundamental difference governs the overall performance of the conjugate, from its stability in circulation to its ability to induce the desired biological effect.

Key Differences at a Glance

Flexible and rigid linkers present distinct advantages and disadvantages that must be weighed in the context of the specific biological target and therapeutic modality.

Linker TypeComposition ExamplesAdvantagesDisadvantages
Flexible Alkyl chains, Polyethylene Glycol (PEG)- Synthetic accessibility and ease of modification- Can improve solubility (especially PEG)- Allows for dynamic interactions between the connected moieties- May lead to non-specific binding due to hydrophobicity (alkyl chains)- Can be metabolically unstable- High conformational freedom can result in an entropic penalty upon binding
Rigid Aromatic rings, piperazine, alkynes- Can pre-organize the molecule into a bioactive conformation, enhancing potency- May improve the stability of the ternary complex in PROTACs- Can enhance metabolic stability and pharmacokinetic properties- Less conformational flexibility may hinder the formation of a productive complex if the geometry is not optimal- Can be more synthetically challenging

Quantitative Performance Comparison

The optimal linker is highly dependent on the specific target protein and, in the case of PROTACs, the E3 ligase pair, necessitating empirical testing. The following tables summarize experimental data from various studies, highlighting the impact of linker choice on key performance indicators. Direct comparisons across different studies can be challenging due to variations in targets, experimental conditions, and cell lines.

Case Study 1: PROTACs Targeting Bromodomain-containing protein 4 (BRD4)

BRD4 is a well-studied target for PROTAC-mediated degradation. The choice of linker has been shown to significantly impact the degradation efficiency (DC50) and maximum degradation (Dmax).

PROTACLinker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
ARV-825 FlexiblePEG<1>90
dBET1 FlexibleAlkyl Chain1.8>95
MZ1 FlexiblePEG-Alkyl2.5~90
Compound 49 RigidAlkyneEnhanced cell growth inhibition vs. flexible amine linkerNot specified
Macro-PROTAC Rigid (Cyclized)Cyclized PEGComparable cellular activity to MZ1Not specified
Case Study 2: Antibody-Drug Conjugates (ADCs) Targeting HER2

For ADCs, linker stability in circulation and efficient payload release at the tumor site are critical for efficacy and minimizing off-target toxicity.

ADCLinker TypeLinker-PayloadEfficacy in Xenograft ModelsReference
T-DM1 Non-cleavable (Rigid)MCC-DM1Intermediate efficacy in high HER2-expressing models
LCB-ADC1 Cleavable (Flexible)Val-Cit-PABC-MMAFSuperior tumor growth inhibition compared to T-DM1 in high and low HER2-expressing models
Disulfide Linker ADC (Cyclobutyl) Cleavable (Flexible)Sterically hindered disulfide-PBDEfficacious in mice
Disulfide Linker ADC (Cyclopropyl) Cleavable (Flexible)Sterically hindered disulfide-PBDNot efficacious in mice

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental process is crucial for rational linker design. The following diagrams illustrate a relevant signaling pathway and a general workflow for evaluating linker performance.

Signaling_Pathway cluster_BRD4 BRD4 Signaling in Cancer BRD4 BRD4 Acetyl_Histones Acetylated Histones BRD4->Acetyl_Histones Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery cMyc c-Myc Transcription_Machinery->cMyc Jagged1 Jagged1 Transcription_Machinery->Jagged1 Cell_Proliferation Cell Proliferation cMyc->Cell_Proliferation Notch1 Notch1 Jagged1->Notch1 Migration_Invasion Migration & Invasion Notch1->Migration_Invasion

Caption: Simplified BRD4 signaling pathway in cancer, highlighting downstream targets like c-Myc and Jagged1/Notch1 that regulate cell proliferation and metastasis.

Experimental_Workflow cluster_workflow Linker Evaluation Workflow Linker_Design Linker Design & Synthesis (Flexible vs. Rigid) Binding_Assays Binding Affinity Assays (FP, ITC) Linker_Design->Binding_Assays In_Vitro_Cytotoxicity In Vitro Cytotoxicity (MTT/XTT Assay) Binding_Assays->In_Vitro_Cytotoxicity In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) In_Vitro_Cytotoxicity->In_Vivo_Efficacy PK_PD_Analysis Pharmacokinetics & Pharmacodynamics In_Vivo_Efficacy->PK_PD_Analysis

Caption: A comprehensive workflow for the systematic evaluation and comparison of different linkers in targeted drug development.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of effective drug development. Below are detailed protocols for key assays used to evaluate linker efficiency.

Fluorescence Polarization (FP) for Binding Affinity

Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. This allows for the determination of binding affinity (Kd or IC50).

Materials:

  • Fluorescently labeled probe (e.g., a ligand attached to a fluorophore like fluorescein).

  • Target protein of interest.

  • Assay buffer (e.g., PBS with 0.01% Tween-20).

  • 384-well, non-binding, black microplates.

  • Fluorescence polarization plate reader.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorescent probe in the assay buffer. The final concentration should be low (nM range) and optimized for a good signal-to-noise ratio.

    • Prepare a serial dilution of the unlabeled compound (flexible or rigid linker-containing molecule) in the assay buffer.

    • Prepare a solution of the target protein in the assay buffer. The concentration should be optimized to be at or above the Kd of the fluorescent probe.

  • Assay Setup:

    • In a 384-well plate, add a fixed concentration of the target protein and the fluorescent probe to all wells.

    • Add the serially diluted unlabeled compounds to the wells. Include controls with no compound (maximum polarization) and no protein (minimum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to reach binding equilibrium. Protect the plate from light.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Plot the change in polarization against the concentration of the unlabeled compound.

    • Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value, which can be converted to a Ki (binding affinity) using the Cheng-Prusoff equation.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

Principle: ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).

Materials:

  • Purified target protein, E3 ligase, and PROTAC (with flexible or rigid linker).

  • Matched dialysis buffer.

  • Isothermal titration calorimeter.

Protocol:

  • Sample Preparation:

    • Extensively dialyze all proteins and the PROTAC against the same buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of all components.

    • Degas all solutions immediately before the experiment.

  • Experimental Setup:

    • A common setup involves placing the target protein (e.g., 10 µM) in the sample cell and the PROTAC (e.g., 100 µM) in the injection syringe.

    • To measure ternary complex formation, the PROTAC can be saturated with one protein and then titrated into the second protein.

  • Titration:

    • Perform a series of small injections (e.g., 2 µL) of the syringe solution into the sample cell while monitoring the heat changes.

    • Allow the signal to return to baseline between injections.

  • Control Titrations:

    • Perform control experiments, such as titrating the PROTAC into the buffer, to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat peaks from the main experiment and subtract the heat of dilution.

    • Plot the corrected heat per injection against the molar ratio of the reactants.

    • Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is used to determine the concentration of a compound required to kill 50% of cells (IC50).

Materials:

  • Target-positive and target-negative cancer cell lines.

  • Complete cell culture medium.

  • Compound (ADC or PROTAC with flexible or rigid linker).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • Sterile, flat-bottom 96-well cell culture plates.

  • Humidified incubator (37°C, 5% CO₂).

  • Microplate reader.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (and controls, such as unconjugated antibody or free payload) in complete medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions. Include untreated cells as a control.

  • Incubation:

    • Incubate the plate for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium.

    • Add 150 µL of solubilization solution to each well and mix on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value using suitable software.

Conclusion

The rational design of linkers is a critical aspect of developing effective targeted therapies. While flexible linkers offer synthetic accessibility and can improve solubility, rigid linkers may provide a pathway to enhanced potency and improved pharmacokinetic properties through conformational pre-organization. The choice between a flexible and rigid linker is highly context-dependent and requires a systematic evaluation of various candidates using a combination of biophysical and cellular assays to understand the structure-activity relationships that govern therapeutic efficiency. The experimental protocols and comparative data presented in this guide are intended to aid researchers in making informed decisions for their drug development programs.

References

Comparative

A Head-to-Head Battle of PROTAC Linkers: Boc-C1-PEG3-C4-OBn vs. Clickable Triazoles

For researchers, scientists, and drug development professionals navigating the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of therapeutic success. This gui...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of therapeutic success. This guide provides an objective, data-driven comparison of two prominent linker strategies: the flexible, polyethylene (B3416737) glycol (PEG)-based linker, exemplified by Boc-C1-PEG3-C4-OBn, and the versatile, modular "clickable" linkers, typically featuring a triazole moiety.

PROTACs are revolutionary bifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. The linker is not merely a passive spacer; its length, flexibility, and chemical composition profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

This guide will delve into the performance of PROTACs synthesized with Boc-C1-PEG3-C4-OBn, a commonly used PEG-based linker, and compare it to those assembled using clickable chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) which forms a stable triazole ring.

At a Glance: Key Differences

FeatureBoc-C1-PEG3-C4-OBn (PEG-based)Clickable Linkers (Triazole-based)
Core Structure Flexible, hydrophilic polyethylene glycol chainRigid, planar triazole ring formed by CuAAC
Synthesis Typically involves standard amide or ether bond formationModular and highly efficient "click" reaction
Flexibility High degree of conformational freedomMore constrained and rigid
Solubility Generally improves aqueous solubility of the PROTACCan influence solubility; the triazole itself has some polar character
Metabolic Stability PEG chains can be susceptible to metabolismThe triazole ring is generally considered metabolically stable[1]
Key Advantage Can enhance cell permeability and solubility[2]Rapid and modular synthesis, ideal for library generation

Performance Data: A Tale of Two Linkers

Direct, head-to-head comparisons of different linker types for the same target protein and E3 ligase are invaluable for rational PROTAC design. While the optimal linker is always target-dependent, we can draw insights from specific examples.

Case Study: SGK3 Degradation with a PEG-based Linker

A notable example of a PROTAC utilizing a PEG-based linker derived from Boc-C1-PEG3-C4-OBn is SGK3-PROTAC1 . This degrader was designed to target the SGK3 kinase, a protein implicated in cancer cell survival and resistance to therapy.

PROTACTarget ProteinLinker TypeDC50DmaxCell LineReference
SGK3-PROTAC1 SGK3PEG-based< 100 nM~80%HEK293--INVALID-LINK--[3][4][5]

The study by Tovell et al. demonstrated that SGK3-PROTAC1 potently and selectively degrades SGK3. At a concentration of 0.3 µM, it induced 50% degradation of endogenous SGK3 within 2 hours, with maximal degradation of 80% observed within 8 hours. This highlights the ability of a flexible PEG linker to facilitate the formation of a productive ternary complex between SGK3 and the VHL E3 ligase, leading to efficient degradation.

Comparative Insights: The Rise of Clickable Linkers

Click chemistry has emerged as a powerful tool for the rapid synthesis of PROTAC libraries, allowing for the systematic evaluation of linker length and composition. The resulting triazole ring is not just a passive connector; it can influence the overall conformation and properties of the PROTAC.

Another study on CDK9 degraders found that a triazole-containing linker was more efficient than a simple alkane chain, suggesting that the rigidity and potential for specific interactions of the triazole can be beneficial.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of PROTAC development. Below are detailed methodologies for the synthesis of PROTACs using both Boc-C1-PEG3-C4-OBn and clickable linkers, as well as for the key biological assay to determine their efficacy.

Synthesis of a PEG-based PROTAC (e.g., SGK3-PROTAC1)

The synthesis of a PROTAC using Boc-C1-PEG3-C4-OBn typically involves a multi-step process of amide bond formation and deprotection.

Step 1: Amine Coupling to E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (e.g., a VHL ligand with a carboxylic acid) in a suitable solvent such as dimethylformamide (DMF).

  • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and stir for a few minutes.

  • Add the amine-functionalized linker precursor (derived from Boc-C1-PEG3-C4-OBn by deprotection of the OBn group and activation of the carboxylic acid) to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitored by LC-MS).

  • Purify the product by flash chromatography.

Step 2: Deprotection of the Boc Group

  • Dissolve the product from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • Stir at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure to yield the deprotected amine.

Step 3: Coupling to the Target Protein Ligand

  • Dissolve the target protein ligand with a carboxylic acid in DMF.

  • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and stir.

  • Add the deprotected amine from Step 2 to the reaction mixture.

  • Stir at room temperature until the reaction is complete.

  • Purify the final PROTAC product by preparative HPLC.

Synthesis of a Clickable PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction provides a highly efficient and modular approach to PROTAC synthesis.

Materials:

  • Azide-functionalized precursor (either target ligand or E3 ligase ligand)

  • Alkyne-functionalized precursor (the other binding partner)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • A suitable solvent system (e.g., a mixture of t-BuOH and water)

Procedure:

  • Dissolve the azide (B81097) and alkyne precursors in the solvent system.

  • Add a freshly prepared solution of sodium ascorbate.

  • Add a solution of CuSO4.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, the product can be purified by flash chromatography or preparative HPLC.

Western Blotting for DC50 and Dmax Determination

This is a standard method to quantify the degradation of a target protein following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

3. SDS-PAGE and Immunoblotting:

  • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle control.

  • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) values.

Visualizing the Concepts

To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and the synthetic strategies.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Target Target Protein PROTAC->Target binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ub Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation Ub Ub Ub->Ternary_Complex

PROTAC Mechanism of Action

Synthesis_Comparison cluster_peg PEG-based Linker Synthesis cluster_click Clickable Linker Synthesis Boc_Linker Boc-C1-PEG3-C4-OBn Amine_Linker Amine-functionalized Linker Boc_Linker->Amine_Linker Deprotection PROTAC_PEG PEG-linked PROTAC Amine_Linker->PROTAC_PEG Amide Coupling E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC_PEG Target_Ligand Target Ligand Target_Ligand->PROTAC_PEG Azide_Precursor Azide-functionalized Precursor CuAAC CuAAC (Click Reaction) Azide_Precursor->CuAAC Alkyne_Precursor Alkyne-functionalized Precursor Alkyne_Precursor->CuAAC PROTAC_Click Triazole-linked PROTAC CuAAC->PROTAC_Click

References

Validation

Evaluating PROTAC On-Target and Off-Target Effects: A Comparative Guide to Linker Selection

For Researchers, Scientists, and Drug Development Professionals The advent of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to eliminate d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins. These heterobifunctional molecules act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker, the component that connects the POI-binding and E3 ligase-binding moieties, is a critical determinant of a PROTAC's efficacy, selectivity, and overall pharmacological profile. The choice of linker—its length, composition, and attachment points—can profoundly influence both the desired on-target degradation and the unintended off-target effects.

This guide provides an objective comparison of how different linker strategies impact the on-target and off-target performance of PROTACs, supported by experimental data. We will delve into the key assays for evaluating these effects and provide detailed protocols to aid in the rational design and selection of optimal linkers for your research and drug development endeavors.

The Decisive Role of the Linker in PROTAC Performance

The linker is not merely a passive tether; it actively participates in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.[1][2] An ideal linker will orient the POI and E3 ligase in a manner that facilitates the transfer of ubiquitin. Conversely, a suboptimal linker can lead to steric hindrance, preventing the formation of a stable complex, or position the proteins in a non-productive orientation.[3][4]

The composition of the linker also dictates the physicochemical properties of the PROTAC, such as solubility and cell permeability, which are crucial for its biological activity.[5] Common linker types include flexible polyethylene (B3416737) glycol (PEG) and alkyl chains, as well as more rigid structures incorporating cyclic moieties like piperazine (B1678402) or triazole rings.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters used for this evaluation are:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax signifies greater efficacy.

The following tables summarize experimental data from various studies, offering a comparative view of how different linker compositions and lengths affect the degradation of the well-characterized epigenetic reader protein, BRD4.

Table 1: Impact of Linker Type and Length on BRD4 Degradation

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
MZ1 PEG12~15>90
dBET1 PEG13~4>95
ARV-825 PEG13~1>98
Compound A Alkyl9>1000<20
Compound B Alkyl-Ether21396
Compound C Alkyl-Ether2929276

Table 2: Head-to-Head Comparison of Linker Attachment Points on Thalidomide-Based PROTACs

Target ProteinLinker Attachment PointDC50 (nM)Dmax (%)Reference
BRD4 C4-position15>90
BRD4 C5-position45>85
BTK C4-position8>95
BTK C5-position25>90

Experimental Protocols for Evaluating On-Target and Off-Target Effects

A comprehensive assessment of a PROTAC's performance requires a suite of robust experimental assays. Below are detailed protocols for key techniques used to evaluate on-target efficacy and identify potential off-target effects.

On-Target Engagement and Ternary Complex Formation

1. NanoBRET™ Ternary Complex Formation Assay (Live Cells)

This assay directly measures the formation of the ternary complex in living cells, providing a critical readout of the PROTAC's primary mechanism of action.

  • Principle: The target protein is fused to NanoLuc® luciferase (energy donor), and the E3 ligase is fused to HaloTag® (energy acceptor). In the presence of a PROTAC and a fluorescent HaloTag® ligand, the formation of a ternary complex brings the donor and acceptor into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET). The BRET signal is proportional to the amount of ternary complex formed.

  • Protocol:

    • Cell Seeding: Seed HEK293T cells in a 96-well or 384-well white assay plate.

    • Transfection: Co-transfect the cells with plasmids encoding the NanoLuc®-POI fusion and the HaloTag®-E3 ligase fusion.

    • Compound Treatment: Add serial dilutions of the PROTAC to the cells and incubate for a specified time (e.g., 2-4 hours).

    • Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and the NanoBRET™ Nano-Glo® Substrate.

    • Signal Measurement: Measure the luminescence at both the donor and acceptor emission wavelengths using a luminometer.

    • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.

2. Cellular Thermal Shift Assay (CETSA)

CETSA assesses the engagement of the PROTAC with its target protein in a cellular context by measuring changes in the protein's thermal stability.

  • Principle: The binding of a ligand (the PROTAC) to its target protein can increase the protein's resistance to heat-induced denaturation.

  • Protocol:

    • Cell Treatment: Treat intact cells with the PROTAC or vehicle control.

    • Heating: Heat the cell suspensions at a range of temperatures.

    • Lysis: Lyse the cells to release the proteins.

    • Separation: Centrifuge the lysates to separate the soluble (folded) proteins from the precipitated (unfolded) proteins.

    • Quantification: Quantify the amount of soluble target protein in the supernatant using Western blotting or mass spectrometry.

    • Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

On-Target Degradation

3. Western Blotting for Protein Degradation

This is a standard and widely used method to quantify the reduction in the levels of the target protein following PROTAC treatment.

  • Protocol:

    • Cell Treatment: Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).

    • Cell Lysis: Lyse the cells to extract the total protein.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

    • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin), followed by a secondary antibody.

    • Detection and Analysis: Visualize the protein bands and quantify their intensity. Normalize the target protein signal to the loading control to determine the extent of degradation.

Off-Target Effects

4. Global Proteomics using Mass Spectrometry

Mass spectrometry-based proteomics provides an unbiased, global view of the proteome, enabling the identification of unintended protein degradation events.

  • Principle: This technique identifies and quantifies thousands of proteins in a sample, allowing for a comparison of protein abundance between PROTAC-treated and control cells.

  • Protocol:

    • Cell Treatment: Treat cells with the PROTAC at a concentration that gives maximal on-target degradation and a vehicle control. A shorter treatment time (e.g., 6-8 hours) is often used to enrich for direct degradation targets.

    • Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.

    • LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them with a high-resolution mass spectrometer.

    • Data Analysis: Process the mass spectrometry data to identify and quantify the proteins. Statistically compare the protein abundance between the PROTAC-treated and control samples to identify proteins that are significantly downregulated, which are potential off-targets.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To further aid in the understanding of PROTAC mechanisms and the experimental approaches to evaluate them, we provide the following diagrams generated using Graphviz.

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (e.g., BRD4) POI->Ternary Proteasome Proteasome POI->Proteasome Targeted for Degradation E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary Ternary->POI Ubiquitination Ub Ubiquitin Degradation Degradation Products Proteasome->Degradation Experimental_Workflow cluster_OnTarget On-Target Evaluation cluster_OffTarget Off-Target Evaluation Target_Engagement Target Engagement (CETSA) Ternary_Formation Ternary Complex Formation (NanoBRET) Degradation_Assay Protein Degradation (Western Blot) Ternary_Formation->Degradation_Assay Proteomics Global Proteomics (Mass Spectrometry) Degradation_Assay->Proteomics Validation Off-Target Validation (Western Blot, CETSA) Proteomics->Validation PROTAC_Design PROTAC Design & Synthesis PROTAC_Design->Target_Engagement PROTAC_Design->Ternary_Formation BRD4_Signaling BRD4_PROTAC BRD4 PROTAC BRD4 BRD4 BRD4_PROTAC->BRD4 Degradation Chromatin Chromatin BRD4->Chromatin Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Binds to Pol_II RNA Polymerase II Chromatin->Pol_II Recruits Transcription Transcription Pol_II->Transcription cMYC c-MYC Transcription->cMYC BCL2 BCL-2 Transcription->BCL2 Cell_Cycle Cell Cycle Progression cMYC->Cell_Cycle Apoptosis Apoptosis BCL2->Apoptosis Inhibits Proliferation Cell Proliferation Cell_Cycle->Proliferation

References

Comparative

A Head-to-Head Battle of PROTAC Linkers: Benchmarking Novel Designs Against a PEG-Based Standard

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in developing novel therapeutics. A key, and often underestimated, compo...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in developing novel therapeutics. A key, and often underestimated, component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase recruiter. This guide provides an objective comparison of PROTAC linker performance, benchmarking variations in the commonly used polyethylene (B3416737) glycol (PEG) linker against the established Boc-C1-PEG3-C4-OBn as a reference point for the degradation of Serum/Glucocorticoid-Regulated Kinase 3 (SGK3), a protein kinase implicated in cancer cell survival and resistance to therapy.

This analysis is centered on the well-characterized SGK3-PROTAC1, a selective degrader of SGK3.[1][2][3][4] The linker of this PROTAC is derived from a Boc-protected PEG precursor, providing a tangible benchmark for evaluating modifications in linker design. By examining the impact of linker length on degradation efficiency, we can derive key principles for optimizing future PROTAC constructs.

The PROTAC Mechanism of Action: A Symphony of Proximity

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). They achieve this by bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The PROTAC molecule itself is then released to engage with another target protein, acting in a catalytic manner.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (e.g., SGK3) PROTAC PROTAC POI->PROTAC Binds to POI warhead E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->PROTAC Binds to E3 ligase ligand Ub Ubiquitin POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex Ub->POI_PROTAC_E3 Ubiquitination Proteasome Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments POI_PROTAC_E3->PROTAC Recycling POI_PROTAC_E3->Proteasome Targeting for Degradation

Figure 1. PROTAC Mechanism of Action.

Performance Showdown: The Impact of PEG Linker Length on SGK3 Degradation

The development of SGK3-PROTAC1 involved a systematic evaluation of PEG linker length to optimize degradation efficacy. Starting with a linker containing three PEG units (similar to the reference Boc-C1-PEG3-C4-OBn), researchers explored variations with two, four, and five PEG units. The results underscore the critical nature of the linker in achieving potent and efficient protein degradation.

PROTACLinker CompositionDC50 (Concentration for 50% Degradation)Dmax (Maximum Degradation)Cell LineTreatment Time
DAT1 (SGK3-PROTAC with 3xPEG linker)3xPEG units~1 µM~60%HEK29348 hours
DAT52xPEG unitsLess potent than DAT1Lower than DAT1HEK29348 hours
SGK3-PROTAC1 (DAT6) 4xPEG units (13 atoms) ~0.3 µM ~80% HEK293 2 hours (for DC50), 8 hours (for Dmax)
DAT75xPEG unitsLess potent than DAT6Lower than DAT6HEK29348 hours

Data synthesized from the study by Tovell et al. (2019).[1]

The data clearly demonstrates that a PROTAC with a 4xPEG unit linker (SGK3-PROTAC1) exhibited significantly improved potency and maximal degradation of SGK3 compared to the initial 3xPEG version and other variants. This highlights a "Goldilocks" principle for linker length – it must be long enough to permit the formation of a stable ternary complex without being so long as to introduce excessive flexibility and reduce efficacy.

Experimental Protocols: A Glimpse into the PROTAC Evaluation Workflow

The following methodologies are representative of the key experiments conducted to evaluate the performance of PROTACs like SGK3-PROTAC1.

Western Blotting for Protein Degradation

This is the gold-standard assay to quantify the extent of target protein degradation.

  • Cell Culture and Treatment: Human Embryonic Kidney 293 (HEK293) cells are cultured in a suitable medium. Cells are then treated with varying concentrations of the PROTACs for a specified duration (e.g., 2, 8, 24, or 48 hours). A vehicle control (e.g., DMSO) is included in all experiments.

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation post-lysis.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay to ensure equal loading of protein for each sample.

  • SDS-PAGE and Immunoblotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane. The membrane is then blocked and incubated with primary antibodies specific for the target protein (e.g., SGK3) and a loading control (e.g., β-actin or GAPDH).

  • Detection and Quantification: After incubation with appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the level of the target protein is normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.

Western_Blot_Workflow cluster_workflow Western Blotting Workflow start Cell Culture & PROTAC Treatment lysis Cell Lysis start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to membrane) sds_page->transfer immunoblot Immunoblotting (Antibody Incubation) transfer->immunoblot detection Detection & Quantification immunoblot->detection end Data Analysis (DC50 & Dmax) detection->end

Figure 2. Western Blot Experimental Workflow.

In-Cell Ubiquitination Assay

This assay confirms that the observed protein degradation is occurring through the ubiquitin-proteasome pathway.

  • Cell Treatment and Lysis: Cells are treated with the PROTAC, a proteasome inhibitor (e.g., MG132) as a positive control, and a vehicle control. Cells are then lysed as described above.

  • Immunoprecipitation: The target protein is immunoprecipitated from the cell lysates using a specific antibody conjugated to magnetic or agarose (B213101) beads.

  • Western Blotting for Ubiquitin: The immunoprecipitated samples are then subjected to Western blotting using an antibody that recognizes ubiquitin. An increase in the ubiquitinated form of the target protein in the presence of the PROTAC and a proteasome inhibitor confirms the mechanism of action.

The Logical Path to Linker Optimization

The process of benchmarking and optimizing PROTAC linkers follows a logical progression, starting from a reference compound and systematically exploring structural modifications to enhance performance.

Linker_Optimization_Logic cluster_logic Linker Optimization Workflow start Reference Linker (e.g., Boc-C1-PEG3-C4-OBn) synthesis Synthesize PROTAC Library with Linker Variations start->synthesis screening Screen for Degradation (Western Blot) synthesis->screening data_analysis Analyze DC50 & Dmax screening->data_analysis sar Establish Structure- Activity Relationship (SAR) data_analysis->sar optimization Further Optimization (e.g., Novel Linker Types) sar->optimization lead Lead PROTAC Candidate sar->lead If optimal optimization->lead

Figure 3. Logical Workflow for Linker Optimization.

Conclusion: The Linker as a Key Determinant of PROTAC Success

The data presented in this guide unequivocally demonstrates that the linker is not a mere spacer but a critical determinant of PROTAC efficacy. The systematic optimization of the PEG linker length in SGK3-PROTAC1 highlights that subtle modifications can lead to significant improvements in both the potency (DC50) and maximal level of degradation (Dmax). While PEG linkers, as exemplified by the derivative of Boc-C1-PEG3-C4-OBn, are a valuable and widely used tool in PROTAC design, this analysis underscores the necessity of empirical testing and optimization for each specific target and E3 ligase pair. Future investigations will undoubtedly explore a wider array of novel linker chemotypes, including rigid and conformationally constrained linkers, to further enhance the therapeutic potential of targeted protein degradation.

References

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